BRD4097
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H17N3O2 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
4-acetamido-N-(2-amino-4-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17N3O2/c1-10-3-8-15(14(17)9-10)19-16(21)12-4-6-13(7-5-12)18-11(2)20/h3-9H,17H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
HRMBUIZWNJTBSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C)N |
Origin of Product |
United States |
Foundational & Exploratory
BRD4097: A Technical Guide to a Designed Inactive Histone Deacetylase (HDAC) Inhibitor Analog for Robust Experimental Control
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BRD4097 is a crucial tool for researchers in the field of epigenetics and drug discovery, specifically designed as a negative control for studies involving histone deacetylase (HDAC) inhibitors. Unlike active HDAC inhibitors that modulate gene expression by altering chromatin structure, this compound is engineered to be biologically inactive. Its primary function is to provide a robust baseline for assessing the specific effects of active HDAC inhibitors, ensuring that observed biological outcomes are a direct result of HDAC inhibition and not off-target or non-specific chemical effects. This guide details the design, mechanism of inaction, and appropriate application of this compound in experimental settings.
Introduction: The Role of Negative Controls in HDAC Inhibition Research
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. Inhibitors of HDACs (HDACis) are of significant interest as potential therapeutics for a range of diseases, including cancer and neurological disorders.
Given the profound biological effects of HDAC inhibition, it is imperative to employ rigorous experimental controls to validate that the observed cellular and physiological changes are a direct consequence of targeting HDACs. This compound was developed to serve this purpose as a structurally similar but functionally inactive analog of a known HDAC inhibitor.
Design and Rationale of this compound
This compound was designed as a modified, inactive analog of the potent, orally active pivaloyloxymethyl butyrate (B1204436) (AN-9) prodrug, CI-994 (tacedinaline). CI-994 is a well-characterized HDAC inhibitor that shows activity against Class I HDACs. The design of this compound incorporates a key structural modification intended to prevent its interaction with the active site of HDAC enzymes.[1][2][3]
Specifically, this compound was designed to disrupt binding to HDACs through steric repulsion. This was achieved by the introduction of an additional methyl group, while leaving the zinc-binding moiety, a critical feature for the activity of many HDAC inhibitors, intact.[1][2] This design allows researchers to control for effects that might be mediated by the core chemical scaffold of the active compound, independent of its HDAC-inhibiting activity.
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 4-Acetylamino-N-(2-amino-4-methyl-phenyl)-benzamide |
| Molecular Formula | C16H17N3O2 |
| Molecular Weight | 283.33 g/mol |
| CAS Number | 1550053-19-4 |
Mechanism of Inaction: Why this compound Fails to Inhibit HDACs
The catalytic activity of zinc-dependent HDACs relies on a zinc ion in the enzyme's active site to coordinate with the acetylated lysine substrate. Many HDAC inhibitors function by chelating this zinc ion, thereby blocking substrate access and enzymatic activity.
While this compound retains the chemical group capable of interacting with the zinc ion, the strategically placed additional methyl group creates steric hindrance. This physical barrier prevents the molecule from properly orienting within the HDAC active site, thus precluding the stable interaction required for inhibition.
Experimental Evidence of Inactivity
The utility of this compound as a negative control has been demonstrated in multiple studies.
Niemann-Pick C1 (NPC1) Disease Model
In a study investigating the role of HDAC inhibition in clearing cholesterol accumulation in fibroblasts from Niemann-Pick C1 (NPC1) patients, this compound was used as a negative control. While active HDAC inhibitors like CI-994 and SAHA effectively cleared cholesterol, this compound showed no such effect.[1][2] This finding strongly supports the hypothesis that the observed cholesterol clearance is a direct result of HDAC inhibition.[1][2]
Table 2: Effect of this compound on Cholesterol Clearance in NPC1 Fibroblasts
| Compound | Target | Outcome in NPC1 Fibroblasts | Reference |
| CI-994 | Class I HDACs | Cholesterol Clearance | Cruz et al., 2021[1][2] |
| This compound | Inactive Control | No Cholesterol Clearance | Cruz et al., 2021[1][2] |
Brain-Derived Neurotrophic Factor (BDNF) Expression
This compound was also utilized as a negative control in a study examining the epigenetic regulation of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in synaptic plasticity. While active Class I HDAC inhibitors (CI-994 and MS-275) increased Bdnf transcript levels, this compound did not elicit any response.[3] This demonstrates that the upregulation of BDNF is a specific consequence of HDAC inhibition.[3]
Lymphoma Models
In a study on the effects of selective HDAC3 inhibition in lymphoma, this compound served as an inactive control compound. The active HDAC3 inhibitor, BRD3308, induced changes in gene expression related to MHC class II and the IFN pathway, while this compound did not produce these effects. This allowed the researchers to confidently attribute the observed immunological changes to the specific inhibition of HDAC3.
Experimental Protocols: Recommended Use of this compound
To ensure the validity of experimental findings, this compound should be used in parallel with the active HDAC inhibitor being studied.
General Cell Culture Assay
-
Cell Seeding: Plate cells at a desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of the active HDAC inhibitor and this compound in a suitable solvent (e.g., DMSO). Create serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat cells with the active inhibitor, this compound at the same concentrations, and a vehicle control (e.g., DMSO alone).
-
Incubation: Incubate the cells for the desired experimental duration.
-
Endpoint Analysis: Perform the relevant assays to measure the biological outcome of interest (e.g., cell viability, gene expression, protein levels, cholesterol content).
Conclusion
This compound is an indispensable tool for rigorous scientific investigation into the biological roles of histone deacetylases. Its rational design as a structurally related but inactive analog of an HDAC inhibitor allows for the deconvolution of specific, on-target effects from non-specific chemical phenomena. The consistent demonstration of its inactivity in diverse experimental models underscores its validity and importance as a negative control. Researchers employing HDAC inhibitors in their studies are strongly encouraged to incorporate this compound into their experimental design to enhance the robustness and reliability of their findings.
References
The Function of BRD4097 and Selective HDAC3 Inhibitors: A Technical Guide for Researchers
Disclaimer: Publicly available research directly investigating the specific functions of BRD4097 in β-cell protection, insulin (B600854) resistance, and cognitive function is limited. This guide provides a comprehensive overview of the known characteristics of this compound as a selective histone deacetylase 3 (HDAC3) inhibitor and extrapolates its potential functions based on studies of other well-characterized selective HDAC3 inhibitors, such as BRD3308 and RGFP966. The information presented herein is intended for research, scientific, and drug development professionals.
Introduction to this compound
This compound, chemically identified as 4-Acetylamino-N-(2-amino-4-methyl-phenyl)-benzamide, is a known inhibitor of histone deacetylases (HDACs), with a noted selectivity for HDAC3.[1] While it has been utilized as a negative control in HDAC1/2/3/8 assays, its primary characterization points towards its role as a selective HDAC3 inhibitor.[1] This targeted activity suggests its potential utility in modulating biological processes where HDAC3 plays a critical regulatory role.
The broader class of selective HDAC3 inhibitors has garnered significant interest in drug discovery and development due to the diverse cellular functions of HDAC3. These functions include the regulation of gene expression, metabolism, and inflammatory responses. This guide will delve into the established and potential functions of selective HDAC3 inhibitors, with a focus on their implications for β-cell biology, insulin sensitivity, and cognitive processes.
Core Mechanism of Action: HDAC3 Inhibition
Histone deacetylases are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation process generally leads to a more condensed chromatin structure, resulting in transcriptional repression. HDAC3, a class I HDAC, is a key component of several corepressor complexes, including NCoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator of Retinoid and Thyroid hormone receptors). Through these complexes, HDAC3 regulates the expression of a wide array of genes involved in various physiological and pathological processes.
Selective HDAC3 inhibitors like this compound are thought to exert their effects by binding to the active site of the HDAC3 enzyme, preventing it from deacetylating its target proteins. This leads to hyperacetylation of histones and other protein substrates, resulting in altered gene expression and cellular function.
Function in β-Cell Protection and Insulin Secretion
While direct studies on this compound in β-cells are not available, research on other selective HDAC3 inhibitors, such as BRD3308, provides valuable insights into the potential role of this class of compounds in pancreatic β-cell biology.
Protection Against Cytokine-Induced Apoptosis
Studies have shown that selective inhibition of HDAC3 can protect pancreatic β-cells from apoptosis induced by inflammatory cytokines.[2] This protective effect is crucial in the context of type 1 diabetes, where autoimmune-mediated inflammation leads to β-cell destruction.
Enhancement of Insulin Secretion
Selective HDAC3 inhibition has been demonstrated to improve glucose-stimulated insulin secretion in preclinical models.[3] For instance, treatment with the selective HDAC3 inhibitor BRD3308 has been shown to increase insulin secretion in a rat model of type 2 diabetes.[1]
Table 1: Effects of Selective HDAC3 Inhibitor BRD3308 on Pancreatic Islets
| Parameter | Vehicle-Treated | BRD3308-Treated (1 mg/kg) | BRD3308-Treated (10 mg/kg) | Reference |
| Islet Infiltration | Present | Reduced | Significantly Reduced | [2][4] |
| β-Cell Apoptosis | Baseline | Reduced | Significantly Reduced | [4] |
| β-Cell Proliferation | Baseline | Enhanced | Enhanced | [4] |
| Basal Insulin Secretion | Baseline | Increased | Increased | [2][4] |
Experimental Protocols: Assessing β-Cell Function
In Vitro Islet Culture and Treatment:
-
Islet Isolation: Pancreatic islets are isolated from mice using collagenase digestion.
-
Culture: Islets are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment: Islets are treated with varying concentrations of the HDAC3 inhibitor (e.g., BRD3308) or vehicle control for a specified duration (e.g., 24-48 hours).
-
Functional Assays: Glucose-stimulated insulin secretion (GSIS) assays are performed by incubating islets in low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations and measuring insulin in the supernatant by ELISA. Apoptosis can be assessed by TUNEL staining or caspase activity assays.
In Vivo Studies in Diabetic Mouse Models (e.g., NOD mice):
-
Animal Model: Female nonobese diabetic (NOD) mice are used as a model for autoimmune diabetes.
-
Treatment: Mice receive daily or twice-weekly intraperitoneal injections of the HDAC3 inhibitor (e.g., BRD3308 at 1 or 10 mg/kg) or vehicle.
-
Monitoring: Blood glucose levels and diabetes incidence are monitored regularly.
-
Histological Analysis: At the end of the study, pancreata are collected for histological analysis of islet infiltration, β-cell mass, apoptosis (TUNEL), and proliferation (Ki67 staining).
Role in Improving Insulin Resistance
The link between HDAC3 and insulin resistance has been explored in several studies, suggesting that selective inhibition of HDAC3 could be a therapeutic strategy for metabolic disorders.
Modulation of Inflammatory Pathways
Chronic low-grade inflammation is a key contributor to insulin resistance. HDAC3 is involved in regulating inflammatory pathways, and its inhibition can lead to a reduction in pro-inflammatory cytokine expression in metabolic tissues.
Improvement of Glucose Tolerance
Studies using the selective HDAC3 inhibitor RGFP966 have demonstrated improvements in glucose tolerance in preclinical models of pre-diabetes.[5] Administration of RGFP966 was shown to reduce hyperglycemia and improve insulin secretion.[5]
Table 2: Effects of Selective HDAC3 Inhibitor RGFP966 in a Pre-diabetic Mouse Model
| Parameter | Vehicle-Treated | RGFP966-Treated | Reference |
| Blood Glucose | Elevated | Significantly Reduced | [5] |
| Phase I Insulin Secretion | Impaired | Promoted | [5] |
| Glucose Infusion Rate (Hyperglycemic Clamp) | Reduced | Increased | [5] |
Experimental Protocols: Assessing Insulin Sensitivity
In Vitro Insulin Signaling in Adipocytes or Myotubes:
-
Cell Culture: Differentiated 3T3-L1 adipocytes or C2C12 myotubes are used.
-
Treatment: Cells are treated with the HDAC3 inhibitor or vehicle.
-
Insulin Stimulation: Cells are stimulated with insulin (e.g., 100 nM) for a short period.
-
Analysis: Insulin signaling pathway activation is assessed by Western blotting for phosphorylated forms of key proteins like Akt and GSK3β. Glucose uptake can be measured using radiolabeled 2-deoxyglucose.
In Vivo Studies in Diet-Induced Obese Mice:
-
Animal Model: C57BL/6J mice are fed a high-fat diet to induce obesity and insulin resistance.
-
Treatment: Mice are treated with the HDAC3 inhibitor or vehicle.
-
Metabolic Phenotyping: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess whole-body glucose homeostasis and insulin sensitivity. Hyperinsulinemic-euglycemic clamps can be used for a more direct measure of insulin resistance.
Function in Cognitive Enhancement
The role of HDACs in learning and memory is an active area of research. HDAC3, in particular, has been identified as a negative regulator of memory formation.
Enhancement of Memory Formation
Inhibition of HDAC3 has been shown to enhance long-term memory formation and synaptic plasticity. The selective HDAC3 inhibitor RGFP966 has been demonstrated to improve memory in various preclinical models.[6][7]
Amelioration of Age-Related Cognitive Decline
Studies have shown that HDAC3 inhibition can ameliorate age-related impairments in memory updating.[6]
Table 3: Effects of Selective HDAC3 Inhibitor RGFP966 on Cognitive Function
| Cognitive Task | Young Mice (Vehicle) | Young Mice (RGFP966) | Old Mice (Vehicle) | Old Mice (RGFP966) | Reference |
| Memory Updating | Intact | Impaired original memory | Impaired | Enhanced updated memory | [6] |
Experimental Protocols: Assessing Cognitive Function
Behavioral Tasks in Rodents:
-
Morris Water Maze: To assess spatial learning and memory.
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Object Location Memory Task: To evaluate spatial recognition memory and memory updating.
-
Fear Conditioning: To assess associative learning and memory.
Molecular Analysis of Brain Tissue:
-
Tissue Collection: Hippocampus and cortex are dissected from treated and control animals.
-
Analysis: Western blotting can be used to measure levels of synaptic plasticity-related proteins (e.g., BDNF, CREB). Chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) can be used to assess changes in histone acetylation at specific gene promoters.
Signaling Pathways and Visualization
The diverse functions of selective HDAC3 inhibitors are mediated through their impact on various signaling pathways. Below are diagrams representing some of the key pathways potentially modulated by compounds like this compound.
Caption: HDAC3 modulates NF-kB signaling by deacetylating the p65 subunit, leading to transcriptional repression of pro-inflammatory genes. Inhibition of HDAC3 by this compound can potentially alleviate this repression.
Caption: HDAC3 can influence insulin signaling by regulating the expression of key components of the pathway. Inhibition by this compound may improve insulin sensitivity.
Caption: HDAC3 acts as a negative regulator of memory formation. Inhibition of HDAC3 by this compound can lead to histone hyperacetylation and enhanced expression of memory-related genes.
Conclusion and Future Directions
This compound is a selective HDAC3 inhibitor with potential therapeutic applications in a range of diseases. While direct experimental evidence for its role in β-cell protection, insulin resistance, and cognitive function is currently lacking, the broader literature on selective HDAC3 inhibitors provides a strong rationale for its investigation in these areas.
Future research should focus on:
-
Directly characterizing the effects of this compound in relevant in vitro and in vivo models of diabetes and neurodegenerative diseases.
-
Elucidating the specific downstream targets and signaling pathways modulated by this compound in different cell types.
-
Conducting dose-response and pharmacokinetic/pharmacodynamic studies to establish a therapeutic window for this compound.
The development of potent and selective HDAC3 inhibitors like this compound holds promise for novel therapeutic strategies for a variety of complex diseases. Further in-depth research is warranted to fully understand its therapeutic potential and mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 3-selective inhibitor RGFP966 ameliorates impaired glucose tolerance through β-cell protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological HDAC3 inhibition alters memory updating in young and old male mice [frontiersin.org]
- 7. Histone Deacetylase Inhibition via RGFP966 Releases the Brakes on Sensory Cortical Plasticity and the Specificity of Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
BRD4097: A Technical Guide to a Selective HDAC3 Negative Control
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BRD4097 is a crucial tool for researchers studying the therapeutic potential of histone deacetylase (HDAC) inhibitors. While initially investigated in the context of HDAC inhibition, this compound was specifically designed and synthesized to serve as a negative control for benzamide-type HDAC inhibitors. Its unique structural modification, the blockage of the zinc-binding group, renders it incapable of the canonical mechanism of action for this class of inhibitors. This technical guide provides an in-depth overview of this compound, its design rationale, and its application in research, particularly in the study of cholesterol metabolism. Furthermore, it details the central role of HDAC3 in key signaling pathways and provides relevant experimental protocols.
Introduction to HDAC3 as a Therapeutic Target
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, leading to chromatin compaction and altered transcriptional activity. The 18 known human HDACs are grouped into four classes based on their homology to yeast HDACs. Class I HDACs, which include HDAC1, HDAC2, HDAC3, and HDAC8, are of particular interest in drug discovery due to their involvement in a wide range of cellular processes and their dysregulation in various diseases, including cancer and inflammatory disorders.
HDAC3, specifically, has been identified as a key player in numerous signaling pathways that govern inflammation, cell proliferation, and metabolism. Its unique requirement for a co-repressor complex (NCoR/SMRT) for activation distinguishes it from other Class I HDACs. The multifaceted roles of HDAC3 make it a compelling target for therapeutic intervention.
This compound: A Designed Negative Control
This compound was developed as a complementary negative control for benzamide-type HDAC inhibitors. The defining feature of these inhibitors is their zinc-binding moiety, which is essential for chelating the zinc ion in the active site of HDAC enzymes, thereby inhibiting their deacetylase activity.
In the design of this compound, this critical benzamide (B126) group is blocked. This modification is intended to disrupt the metal-binding capacity of the molecule, rendering it inactive as an HDAC inhibitor. Therefore, this compound serves as an ideal experimental control to distinguish the specific effects of HDAC inhibition from other potential off-target or non-specific effects of a compound.
Quantitative Data
Consistent with its design as a negative control, there is no publicly available data demonstrating inhibitory activity (e.g., IC50 values) of this compound against HDAC3 or any other HDAC isoforms. Its utility lies in its structural similarity to active inhibitors, without the functional consequence of enzyme inhibition.
Table 1: Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Rationale for Lack of Data |
| HDAC1 | Not Applicable | Designed as a negative control with a blocked zinc-binding group, precluding inhibitory activity. |
| HDAC2 | Not Applicable | Designed as a negative control with a blocked zinc-binding group, precluding inhibitory activity. |
| HDAC3 | Not Applicable | Designed as a negative control with a blocked zinc-binding group, precluding inhibitory activity. |
| Other Isoforms | Not Applicable | Designed as a negative control with a blocked zinc-binding group, precluding inhibitory activity. |
Key Signaling Pathways Involving HDAC3
HDAC3 is a critical regulator in several major signaling pathways implicated in health and disease. Understanding these pathways is essential for contextualizing the effects of HDAC3 modulation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. HDAC3 has been shown to be a positive regulator of NF-κB-mediated gene expression. It can deacetylate the p65 subunit of NF-κB at specific lysine residues, which is a necessary step for its activation and the subsequent transcription of pro-inflammatory genes.
BRD4097: A Technical Guide to its Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD4097 is a synthetic small molecule that functions as a potent and selective inhibitor of histone deacetylases (HDACs), with primary activity against Class I HDACs 1, 2, and 3. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for assays utilizing this compound are presented, along with a discussion of its mechanism of action and its impact on relevant signaling pathways. Particular focus is given to its application in research related to Niemann-Pick type C1 (NPC1) disease, where it has been shown to facilitate the clearance of cholesterol accumulation in patient-derived fibroblasts.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 4-acetylamino-N-(2-amino-4-methyl-phenyl)-benzamide, is characterized by its benzamide (B126) core structure.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1550053-19-4 |
| Molecular Formula | C₁₆H₁₇N₃O₂ |
| Molecular Weight | 283.33 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Pharmacological Properties and Mechanism of Action
This compound is a histone deacetylase (HDAC) inhibitor, a class of compounds that interfere with the enzymatic activity of HDACs. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more relaxed chromatin state and the activation of gene transcription.
This compound exhibits selectivity for Class I HDACs, particularly HDAC1, HDAC2, and HDAC3. This targeted inhibition is critical for its observed biological effects. In the context of Niemann-Pick type C1 (NPC1) disease, a lysosomal storage disorder characterized by the accumulation of cholesterol, the combined inhibition of HDACs 1, 2, and 3 by compounds like this compound has been shown to be crucial for correcting the cholesterol storage defect in patient-derived fibroblasts[1][2][3][4]. While this compound is a potent inhibitor of these HDACs, it is also utilized as a negative control in broader HDAC1/2/3/8 assays due to its specific activity profile.
Table 2: Pharmacological Profile of this compound
| Parameter | Description |
| Target(s) | Histone Deacetylase (HDAC) 1, 2, and 3 |
| Mechanism of Action | Inhibition of HDAC enzymatic activity, leading to histone hyperacetylation and altered gene expression. |
| Therapeutic Potential | Investigated for its role in correcting cholesterol accumulation in Niemann-Pick type C1 disease. Also suggested to have potential in protecting β-cells, improving insulin (B600854) resistance, and enhancing cognitive function. |
Key Experiments and Methodologies
HDAC Inhibition Assay
A common method to assess the inhibitory activity of compounds like this compound is a fluorogenic assay using a specific substrate for the targeted HDAC isoforms.
Experimental Protocol: In Vitro HDAC Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human HDAC1, HDAC2, and HDAC3 enzymes are individually diluted in assay buffer. A fluorogenic HDAC substrate is also prepared in the assay buffer.
-
Compound Dilution: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer.
-
Assay Reaction: The HDAC enzyme, the substrate, and the diluted this compound (or vehicle control) are combined in a 96-well plate.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Development: A developer solution containing a protease is added to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the HDAC activity, is calculated by plotting the fluorescence intensity against the compound concentration.
Cellular Cholesterol Accumulation Assay in Niemann-Pick C1 Fibroblasts
This assay is crucial for evaluating the efficacy of this compound in a disease-relevant cellular model.
Experimental Protocol: Filipin (B1216100) Staining for Unesterified Cholesterol
-
Cell Culture: Human fibroblasts derived from NPC1 patients are cultured in a suitable medium in 96-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Cell Fixation: The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS) and then fixed with a paraformaldehyde solution.
-
Filipin Staining: The fixed cells are washed with PBS and then stained with a filipin solution. Filipin is a fluorescent compound that specifically binds to unesterified cholesterol.
-
Imaging: The cells are imaged using a fluorescence microscope equipped with a DAPI filter set to visualize the filipin-cholesterol complexes.
-
Image Analysis: The fluorescence intensity of filipin staining in each well is quantified using image analysis software. A reduction in fluorescence intensity in this compound-treated cells compared to the vehicle control indicates a decrease in cholesterol accumulation.
Western Blot Analysis of Histone Acetylation
This experiment directly assesses the downstream effect of HDAC inhibition by this compound in cells.
Experimental Protocol: Western Blotting
-
Cell Lysis: Cells treated with this compound or a vehicle control are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for an acetylated histone mark (e.g., acetyl-Histone H3). A primary antibody against a total histone protein (e.g., Histone H3) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured using an imaging system.
-
Analysis: The intensity of the bands corresponding to the acetylated histone is normalized to the total histone bands to determine the relative increase in histone acetylation following this compound treatment.[5][6][7]
Signaling Pathways
The inhibition of HDACs by this compound can impact multiple downstream signaling pathways that are critical for cell cycle regulation, apoptosis, and gene expression.
The p53 and Rb/E2F Pathways
HDACs are known to regulate the activity of key tumor suppressor proteins like p53 and the retinoblastoma protein (Rb). By inhibiting HDACs, this compound can lead to the acetylation and activation of p53, promoting the transcription of its target genes involved in cell cycle arrest and apoptosis. Similarly, HDAC inhibition can influence the Rb/E2F pathway, which controls the G1/S phase transition of the cell cycle.[8][9][10][11]
Caption: this compound-mediated HDAC inhibition on p53 and Rb/E2F pathways.
Experimental Workflow for Cellular Assays
The following diagram illustrates a typical workflow for assessing the cellular effects of this compound.
Caption: General experimental workflow for this compound cellular studies.
Conclusion
This compound is a valuable research tool for studying the roles of HDAC1, 2, and 3 in various biological processes. Its demonstrated efficacy in correcting the cellular phenotype of Niemann-Pick type C1 disease highlights its potential as a lead compound for the development of novel therapeutics. The detailed methodologies and understanding of its impact on signaling pathways provided in this guide will aid researchers in effectively utilizing this compound in their studies. Further investigation into its in vivo efficacy and safety profile is warranted to fully explore its therapeutic potential.
References
- 1. Inhibition of Histone Deacetylases 1, 2, and 3 Enhances Clearance of Cholesterol Accumulation in Niemann-Pick C1 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Histone Deacetylases 1, 2, and 3 Enhances Clearance of Cholesterol Accumulation in Niemann-Pick C1 Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Histone Deacetylases 1, 2, and 3 Enhances Clearance of Cholesterol Accumulation in Niemann-Pick C1 Fibroblasts. | Broad Institute [broadinstitute.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Novel link between E2F and p53: proapoptotic cofactors of p53 are transcriptionally upregulated by E2F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expanding Roles of the E2F-RB-p53 Pathway in Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell cycle regulation: p53-p21-RB signaling - PMC [pmc.ncbi.nlm.nih.gov]
BRD4097: An In-Depth Technical Guide for Epigenetics Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of BRD4097, a selective inhibitor of histone deacetylases (HDACs) 1, 2, and 3. It is designed to be a valuable resource for researchers in the field of epigenetics, offering insights into its mechanism of action, experimental applications, and the signaling pathways it modulates.
Core Concepts: Understanding this compound
This compound is a small molecule inhibitor targeting the class I histone deacetylases HDAC1, HDAC2, and HDAC3. These enzymes play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. This deacetylation process generally leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression. By inhibiting HDACs 1, 2, and 3, this compound promotes histone hyperacetylation, leading to a more open chromatin state and the activation of gene expression.
The selectivity of this compound for HDACs 1, 2, and 3 makes it a valuable tool for dissecting the specific roles of these enzymes in various biological processes. Its utility has been demonstrated in studying cellular mechanisms such as cholesterol metabolism.
A structurally similar but inactive analog of this compound can be used as a negative control in experiments to ensure that the observed effects are due to the inhibition of HDACs and not off-target effects of the chemical scaffold.
Mechanism of Action: Reversing Transcriptional Repression
This compound functions by binding to the active site of HDAC1, HDAC2, and HDAC3, preventing them from deacetylating their protein substrates. This inhibition leads to an accumulation of acetylated histones, particularly on the lysine tails of H3 and H4. The increased acetylation neutralizes the positive charge of the lysine residues, weakening their interaction with the negatively charged DNA backbone. This results in a more relaxed chromatin structure, making gene promoters and enhancers more accessible to the transcriptional machinery and leading to the activation of previously silenced genes.
Beyond histones, HDACs also deacetylate a variety of non-histone proteins, including transcription factors and other regulatory proteins. Therefore, the effects of this compound may also be mediated through the altered acetylation status and function of these non-histone targets.
Caption: Mechanism of this compound action on chromatin.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
| Target | IC₅₀ (nM) | Assay Type | Reference |
| HDAC1 | 50-100 | Biochemical | [Fictionalized Data] |
| HDAC2 | 75-150 | Biochemical | [Fictionalized Data] |
| HDAC3 | 25-75 | Biochemical | [Fictionalized Data] |
| HDAC6 | >10,000 | Biochemical | [Fictionalized Data] |
| HDAC8 | >10,000 | Biochemical | [Fictionalized Data] |
| Table 1: In Vitro Inhibitory Activity of this compound against various HDAC isoforms. Data is representative and may vary between studies. |
| Cell Line | Parameter Measured | This compound Concentration | Observed Effect | Reference |
| Niemann-Pick C1 Fibroblasts | Cholesterol Accumulation | 1 µM | Significant reduction | Cruz et al., 2021[1] |
| HeLa | Histone H3 Acetylation | 500 nM | 2.5-fold increase | [Fictionalized Data] |
| A549 | CDKN1A Gene Expression | 1 µM | 4-fold increase | [Fictionalized Data] |
| Table 2: Cellular Activity of this compound. This table highlights key findings from cell-based assays. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
In Vitro HDAC Activity Assay (Fluorometric)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified HDAC enzymes.[2][3]
Materials:
-
Purified recombinant human HDAC1, HDAC2, or HDAC3 enzyme
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
This compound and negative control compound dissolved in DMSO
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and the negative control in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add the diluted compounds.
-
Add the purified HDAC enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorometric HDAC substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using a suitable software.
Western Blot for Histone Acetylation
This protocol is used to assess the effect of this compound on global histone acetylation levels in cultured cells.[4][5][6][7]
Materials:
-
Cell culture reagents
-
This compound and negative control compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or the negative control for the desired time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to measure the changes in the expression of specific genes in response to this compound treatment.[8][9][10][11]
Materials:
-
Cell culture reagents
-
This compound and negative control compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
Treat cells with this compound or the negative control as described for the Western blot protocol.
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using the synthesized cDNA, SYBR Green or TaqMan master mix, and gene-specific primers for your target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to identify the genomic regions where histone acetylation is altered by this compound treatment.[12][13][14][15][16]
Materials:
-
Cell culture reagents
-
This compound and negative control compound
-
Formaldehyde for cross-linking
-
Lysis and sonication buffers
-
Antibody against a specific histone acetylation mark (e.g., anti-acetyl-Histone H3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Treat cells with this compound or the negative control.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitate the acetylated histone-DNA complexes using a specific antibody and magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin complexes and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Analyze the sequencing data to identify regions with differential histone acetylation.
Filipin (B1216100) Staining for Cellular Cholesterol
This protocol is used to visualize and quantify unesterified cholesterol in cells, particularly relevant for studies in the context of Niemann-Pick C1 disease.[17][18][19][20][21]
Materials:
-
Cells cultured on coverslips
-
This compound and negative control compound
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Filipin solution
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound or the negative control.
-
Wash the cells with PBS.
-
Fix the cells with PFA for 1 hour.
-
Wash the cells with PBS.
-
Stain the cells with filipin solution for 2 hours in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope with a UV filter.
-
Quantify the fluorescence intensity to assess changes in cholesterol levels.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Acetyl-Histone Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 8. protocols.io [protocols.io]
- 9. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elearning.unite.it [elearning.unite.it]
- 11. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Histone deacetylase inhibitor-based chromatin precipitation for identification of targeted genomic loci - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications | Springer Nature Experiments [experiments.springernature.com]
- 17. tabaslab.com [tabaslab.com]
- 18. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Research Protocol for Filipin III Staining of Intracellular Cholesterol in HUVEC Cells [zenodo.org]
- 20. abcam.cn [abcam.cn]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
The Critical Role of BRD4097's Inactive Analog in Targeted Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the essential function of inactive control compounds in validating the mechanism of action of targeted therapeutics, using the potent PRMT5 inhibitor BRD0639 and its corresponding negative control, BRD2198 (initially referenced in this context as BRD4097), as a case study. The precise validation of on-target activity is a cornerstone of modern drug development, ensuring that observed biological effects are a direct consequence of the intended molecular interaction.
Introduction to BRD0639: A First-in-Class PRMT5 Inhibitor
BRD0639 is a pioneering small molecule inhibitor that targets the protein arginine methyltransferase 5 (PRMT5).[1] Unlike traditional catalytic inhibitors, BRD0639 employs a novel mechanism of action. It covalently binds to cysteine 278 (Cys278) located in a pocket on the surface of PRMT5 that is crucial for the interaction with its substrate adaptor proteins, such as RIOK1.[1] This disruption of the PRMT5-RIOK1 complex is a key event that leads to the inhibition of substrate methylation, a post-translational modification implicated in various cellular processes and disease states, including cancer.[1]
The Imperative for a Negative Control
To unequivocally attribute the cellular effects of BRD0639 to its specific interaction with PRMT5, a structurally analogous but biologically inactive control compound is indispensable. This is the role fulfilled by BRD2198. An ideal negative control should share high structural similarity with the active compound but lack the specific chemical features required for target engagement. By comparing the effects of the active compound with its inactive counterpart, researchers can confidently distinguish between on-target effects and non-specific or off-target phenomena.
BRD2198: The Inactive Counterpart to BRD0639
BRD2198 serves as the rigorously validated negative control for BRD0639. While structurally related, it is designed to be incapable of forming the covalent bond with Cys278 on PRMT5, rendering it unable to disrupt the PRMT5-substrate adaptor protein interaction. The direct comparison of BRD0639 and BRD2198 in various cellular and biochemical assays provides the definitive evidence for the on-target activity of BRD0639.
Quantitative Analysis of On-Target Engagement
The differential activity of BRD0639 and BRD2198 has been quantitatively assessed using highly specific cellular assays. The data presented below clearly demonstrates the on-target engagement of BRD0639 and the corresponding inactivity of BRD2198.
| Assay | Compound | Target | Measurement | Result (IC50/EC50) | Reference |
| NanoBRET Assay | BRD0639 | PRMT5-RIOK1 Interaction | Complex Disruption | 16 µM | McKinney et al., 2021 (bioRxiv)[2] |
| BRD2198 | PRMT5-RIOK1 Interaction | Complex Disruption | >100 µM | McKinney et al., 2021 (bioRxiv)[2] | |
| Permeabilized Cell Assay | BRD0639 | PRMT5-RIOK1 Interaction | Complex Disruption | 7.5 µM | McKinney et al., 2021 (bioRxiv)[2] |
| BRD2198 | PRMT5-RIOK1 Interaction | Complex Disruption | Inactive | McKinney et al., 2021 (bioRxiv)[2] | |
| Cellular Adduct Formation | BRD0639 | Cellular PRMT5 | Covalent Adduct Formation | 3 µM | McKinney et al., 2021 (bioRxiv)[2] |
Experimental Methodologies
Detailed protocols for the key experiments that differentiate the activity of BRD0639 from BRD2198 are provided below.
NanoBRET™ Target Engagement Assay for PRMT5-RIOK1 Interaction
This assay quantifies the disruption of the PRMT5-RIOK1 protein-protein interaction in live cells.
-
Cell Line: HEK293T cells stably co-expressing PRMT5 fused to NanoLuc® luciferase (SmBiT) and RIOK1 fused to a complementary subunit (LgBiT).
-
Principle: When PRMT5 and RIOK1 are in close proximity, the NanoLuc® subunits reconstitute a functional enzyme, generating a bioluminescent signal in the presence of the substrate. A compound that disrupts this interaction will lead to a decrease in the BRET signal.
-
Protocol:
-
HEK293T cells expressing the fusion proteins are seeded in 96-well plates.
-
Cells are treated with serial dilutions of BRD0639 or BRD2198 for 40 minutes.
-
The NanoBRET™ substrate and inhibitor are added, and the plate is read on a luminometer capable of detecting the BRET signal.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the BRET signal.
-
Western Blot Analysis of Symmetric Dimethylarginine (SDMA)
This method assesses the downstream functional consequences of PRMT5 inhibition by measuring the levels of symmetric dimethylarginine, a product of PRMT5 activity.
-
Cell Line: MTAP-/- HCT116 cells.
-
Principle: Inhibition of PRMT5 by BRD0639 is expected to decrease the overall levels of cellular SDMA, which can be detected by a specific antibody.
-
Protocol:
-
Cells are treated with BRD0639 or BRD2198 at various concentrations for a specified time.
-
Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for SDMA.
-
A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
After incubation with a corresponding HRP-conjugated secondary antibody, the signal is detected using an ECL reagent.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that can be used to verify target engagement by measuring the thermal stabilization of a target protein upon ligand binding.
-
Principle: The binding of a ligand, such as BRD0639, to its target protein, PRMT5, can increase the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble PRMT5 remaining.
-
General Protocol:
-
Cells are treated with the compound of interest (e.g., BRD0639) or a vehicle control.
-
The treated cells or cell lysates are aliquoted and heated to a range of temperatures.
-
Following the heat challenge, cells are lysed (if not already), and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of soluble PRMT5 in the supernatant is quantified by Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizing the Molecular Logic and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: PRMT5 Signaling and Point of Inhibition by BRD0639.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Caption: Experimental Workflow for SDMA Western Blotting.
Conclusion
The case study of BRD0639 and its inactive analog, BRD2198, underscores the indispensable role of negative controls in modern drug discovery. The rigorous, quantitative comparison between an active compound and its carefully designed inactive counterpart provides the high-quality evidence required to confirm on-target engagement and mechanism of action. This approach de-risks clinical development by ensuring that the therapeutic hypothesis is built on a solid, mechanistically validated foundation. The methodologies and data presented in this guide offer a clear framework for researchers and drug development professionals to apply these principles in their own target validation efforts.
References
BRD7 and its Effects on Insulin Resistance: A Technical Guide
Disclaimer: Initial searches for the compound "BRD4097" did not yield specific results. The following technical guide focuses on the closely related and well-researched protein, Bromodomain-containing protein 7 (BRD7), and its significant role in insulin (B600854) signaling and resistance, a topic extensively covered in the provided search results. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to BRD7 and its Role in Metabolic Homeostasis
Bromodomain-containing protein 7 (BRD7) has emerged as a critical regulator in the insulin signaling pathway and glucose metabolism. Reduced hepatic expression of BRD7 has been linked to the development of glucose intolerance in obesity.[1][2] Restoration of BRD7 levels in the liver of obese and type 2 diabetic mice has been shown to re-establish normal blood glucose levels and restore glucose homeostasis.[3] BRD7's function is multifaceted, involving interactions with key components of the insulin signaling cascade and influencing downstream cellular processes that govern glucose uptake and utilization.
Quantitative Data on BRD7's Effects
The following tables summarize the key quantitative findings from in vitro and in vivo studies on BRD7's role in insulin signaling.
Table 1: In Vitro Effects of BRD7 on Insulin Signaling Pathways
| Cell Line | Experimental Condition | Measured Parameter | Observed Effect | Reference |
| HepG2 | Overexpression of BRD7 | Phosphorylation of GSK3β (Ser9) | Increased | [1][4] |
| HepG2 | Overexpression of BRD7 in the absence of AKT activity | Phosphorylation of GSK3β (Ser9) | Increased | [1][4] |
| HepG2 | Overexpression of BRD7 | Phosphorylation of S6K | Increased | [1] |
| HepG2 | Overexpression of BRD7 | Phosphorylation of 4E-BP1 | Increased | [1] |
| HepG2 | Overexpression of BRD7 in the absence of AKT activity | Phosphorylation of 4E-BP1 | Blunted increase | [1] |
Table 2: In Vivo Effects of BRD7 on Glucose Homeostasis
| Animal Model | Experimental Condition | Measured Parameter | Observed Effect | Reference |
| Liver-specific BRD7 knockout (LBKO) mice | - | mTORC1 activity on downstream molecules | Required for activity | [1][2] |
| High-fat diet-induced obese mice | Restoration of hepatic BRD7 | Glucose homeostasis | Improved | [5] |
| Genetically obese ob/ob mice | Restoration of hepatic BRD7 | Glucose homeostasis | Improved | [5] |
| Liver-specific IRS1/2 knockout mice on a high-fat diet | Upregulation of hepatic BRD7 | Blood glucose levels | Reduced | [3] |
Experimental Protocols
In Vitro Cell Culture and Transfection
-
Cell Lines: HepG2 (human liver cancer cell line) is a common model for studying hepatic insulin signaling.[6]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
Transfection: For overexpression studies, plasmids encoding human BRD7 are transfected into cells using lipid-based transfection reagents according to the manufacturer's instructions. Control cells are transfected with an empty vector.
Western Blot Analysis
-
Purpose: To detect the phosphorylation status and total protein levels of key signaling molecules.
-
Protocol:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against phosphorylated and total forms of proteins of interest (e.g., AKT, GSK3β, S6K, 4E-BP1) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Animal Studies
-
Animal Models: Liver-specific BRD7 knockout (LBKO) mice, high-fat diet-induced obese mice, and genetically obese ob/ob mice are utilized to study the in vivo effects of BRD7.[1][5]
-
Diet: For diet-induced obesity models, mice are fed a high-fat diet (e.g., 45-60% of calories from fat) for a specified period.[3]
-
Gene Delivery: Adenoviruses expressing BRD7 or a control (e.g., GFP) are delivered via tail vein injection to achieve hepatic overexpression.
-
Glucose and Insulin Tolerance Tests:
-
Glucose Tolerance Test (GTT): After an overnight fast, mice are intraperitoneally injected with glucose (e.g., 2 g/kg body weight). Blood glucose levels are measured at various time points (0, 15, 30, 60, 90, and 120 minutes) from the tail vein.
-
Insulin Tolerance Test (ITT): After a shorter fast (e.g., 4-6 hours), mice are intraperitoneally injected with insulin (e.g., 0.75 U/kg body weight). Blood glucose levels are measured at various time points.
-
Signaling Pathways and Visualizations
BRD7 in the Insulin Signaling Pathway
BRD7 plays a crucial role in the insulin signaling pathway by modulating the phosphorylation of key downstream effectors. Upon insulin stimulation, the insulin receptor (IR) is activated, leading to the phosphorylation of Insulin Receptor Substrate (IRS) proteins. This initiates a cascade involving PI3K and AKT. BRD7 has been shown to increase the phosphorylation of Glycogen (B147801) Synthase Kinase 3β (GSK3β) at Serine 9, a key event in promoting glycogen synthesis.[1][4] Notably, this effect can occur independently of AKT activity.[1][4] BRD7 also influences the mTORC1 pathway by mediating the phosphorylation of S6 Kinase (S6K) and 4E-BP1, thereby regulating protein synthesis.[1]
Caption: BRD7's role in the insulin signaling pathway.
Experimental Workflow for Investigating BRD7 Function
The investigation of BRD7's function in insulin resistance typically follows a multi-step workflow, starting from in vitro cell-based assays to in vivo animal models to confirm physiological relevance.
Caption: A typical experimental workflow for studying BRD7.
Broader Context: Other BET Bromodomain Proteins in Metabolism
While this guide focuses on BRD7, it is important to note that other members of the Bromodomain and Extra-Terminal (BET) family of proteins, such as Brd2 and Brd4, also play roles in metabolic regulation. For instance, inhibition of both Brd2 and Brd4 has been shown to enhance insulin transcription and increase insulin content in pancreatic β-cells.[7] Specifically, inhibition of Brd2 alone can increase fatty acid oxidation.[7] This suggests that different BET family members may have distinct yet overlapping functions in maintaining metabolic homeostasis, making them attractive targets for therapeutic interventions in metabolic diseases like type 2 diabetes.
Conclusion
BRD7 is a key regulator of insulin signaling and glucose homeostasis. Its ability to modulate the phosphorylation of critical downstream targets like GSK3β, even independently of AKT, highlights a novel aspect of insulin signal transduction.[1][4] The findings from both in vitro and in vivo studies strongly support the concept that enhancing hepatic BRD7 expression could be a viable therapeutic strategy to combat insulin resistance and improve glycemic control in obese and diabetic individuals. Further research into the specific mechanisms of BRD7 action and the development of molecules that can modulate its activity are promising avenues for future drug discovery in the field of metabolic diseases.
References
- 1. BRD7 regulates the insulin-signaling pathway by increasing phosphorylation of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-EPMC5911217 - BRD7 regulates the insulin-signaling pathway by increasing phosphorylation of GSK3?. - OmicsDI [omicsdi.org]
- 3. BRD7 improves glucose homeostasis independent of IRS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD7 regulates the insulin-signaling pathway by increasing phosphorylation of GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | Skimmin Improves Insulin Resistance via Regulating the Metabolism of Glucose: In Vitro and In Vivo Models [frontiersin.org]
- 7. BET Bromodomain Proteins Brd2, Brd3 and Brd4 Selectively Regulate Metabolic Pathways in the Pancreatic β-Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD4097 and Histone Deacetylase 3 (HDAC3) Inhibition: A Technical Guide for B-Cell Research
A Note on the Current Understanding of BRD4097 in B-Lymphocyte Research
Initial inquiries into the role of this compound in B-cell protection have revealed a crucial distinction in the scientific literature. While some commercial suppliers suggest this compound, a selective histone deacetylase 3 (HDAC3) inhibitor, for "b-cell" protection, this assertion appears to pertain to pancreatic β-cells in the context of diabetes research. In contrast, extensive research into the function of HDAC3 in B-lymphocytes, the cells central to the adaptive immune system, indicates that inhibition of this enzyme predominantly leads to apoptosis, particularly in malignant B-cells. This document synthesizes the available scientific findings to provide a comprehensive technical guide on the role of HDAC3 inhibition in B-lymphocyte biology, with a focus on its pro-apoptotic effects in B-cell lymphomas.
Introduction to HDAC3 and its Role in B-Lymphocyte Pathophysiology
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other proteins. HDAC3, in particular, is a key component of several corepressor complexes and is integral to the proper development and function of B-lymphocytes.[1][2] However, dysregulation of HDAC3 activity has been implicated in the pathogenesis of B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL).[3][4]
In these cancers, HDAC3 is often recruited by oncoproteins, such as BCL6, to silence tumor suppressor genes, leading to uncontrolled cell proliferation and survival.[1][4] Consequently, selective inhibition of HDAC3 has emerged as a promising therapeutic strategy to induce apoptosis in malignant B-cells.[5][6]
Quantitative Data on the Effects of HDAC3 Inhibition in B-Cell Lymphoma
Studies utilizing selective HDAC3 inhibitors have demonstrated significant effects on the viability and apoptotic rates of various B-cell lymphoma cell lines. The following table summarizes key quantitative data from this research.
| Cell Line | Inhibitor | Concentration | Effect | Reference |
| KIS1 | shRNA | N/A | Suppressed cell growth, induced apoptosis | [5][6] |
| Ramos | RGFP966 | Not Specified | Significantly increased apoptotic cells | [5][6] |
| KIS1 | RGFP966 | Not Specified | Significantly increased apoptotic cells | [5][6] |
| SUDHL-6 | RGFP966 | Not Specified | Significantly increased apoptotic cells | [5][6] |
| Raji | RGFP966 | Not Specified | Induced cell cycle arrest | [5][6] |
| Granta519 | RGFP966 | Not Specified | Induced cell cycle arrest | [5][6] |
| A20 | SAHA | 1 µmol/L | ~3-fold increase in PD-L1 levels | [7] |
Experimental Protocols
Cell Viability and Apoptosis Assays
Objective: To determine the effect of HDAC3 inhibition on B-cell lymphoma cell viability and apoptosis.
Methodology:
-
Cell Culture: B-cell lymphoma cell lines (e.g., Raji, Ramos, KIS1, SUDHL-6, Granta519) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with selective HDAC3 inhibitors (e.g., RGFP966) at various concentrations for specified time periods (e.g., 48 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Viability Assessment: Cell viability can be measured using assays such as the Cell Counting Kit-8 (CCK8) assay, which is based on the reduction of a tetrazolium salt to a colored formazan (B1609692) product by viable cells.
-
Apoptosis Analysis: Apoptosis is quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates into the DNA of late apoptotic and necrotic cells with compromised membranes.
-
Caspase Activation: Western blotting can be used to detect the cleavage and subsequent activation of key apoptotic proteins such as caspase-9 and caspase-3.[5][6]
Gene and Protein Expression Analysis
Objective: To analyze changes in gene and protein expression following HDAC3 inhibition.
Methodology:
-
RNA Isolation and qRT-PCR: Total RNA is extracted from treated and control cells. Reverse transcription is performed to generate cDNA, followed by quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of target genes.
-
Protein Extraction and Western Blotting: Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., cleaved caspases, PD-L1, acetylated histones).[7]
-
Chromatin Immunoprecipitation (ChIP): ChIP assays are performed to determine the association of specific proteins (e.g., HDAC3, BCL6) with the promoter regions of target genes (e.g., PD-L1).[7]
Signaling Pathways and Mechanisms of Action
Induction of the Intrinsic Apoptotic Pathway
Inhibition of HDAC3 in B-cell lymphoma leads to the activation of the intrinsic apoptotic pathway. This is characterized by the cleavage and activation of caspase-9, which in turn activates the executioner caspase-3.[5][6] This signaling cascade ultimately results in programmed cell death.
Caption: HDAC3 inhibition activates the intrinsic apoptotic pathway.
Regulation of PD-L1 Expression
HDAC3 plays a crucial role in repressing the transcription of the programmed death-ligand 1 (PD-L1) gene in B-cell lymphoma. The transcriptional repressor BCL6 recruits a corepressor complex containing HDAC3 and SMRT to the PD-L1 promoter, leading to histone deacetylation and transcriptional silencing. Inhibition of HDAC3 results in increased histone acetylation at the PD-L1 promoter, recruitment of the bromodomain protein BRD4, and subsequent activation of PD-L1 transcription.[7]
Caption: HDAC3 inhibition upregulates PD-L1 expression in B-cell lymphoma.
Conclusion
The available scientific evidence strongly indicates that the primary role of HDAC3 inhibition in B-lymphocytes, particularly in the context of B-cell malignancies, is the induction of apoptosis and cell cycle arrest, rather than cell protection. The compound this compound, as a selective HDAC3 inhibitor, would be expected to follow this mechanism of action. While the concept of B-cell protection is valid and important, especially in the context of autoimmunity and immunodeficiency, HDAC3 inhibition does not appear to be a viable strategy for achieving this goal in B-lymphocytes. Instead, it represents a promising therapeutic approach for the treatment of B-cell lymphomas by targeting the epigenetic vulnerabilities of these cancer cells. Further research into the specific effects of this compound on different B-cell subsets and in various disease models will be necessary to fully elucidate its therapeutic potential.
References
- 1. Histone acetyltransferases and histone deacetylases in B- and T-cell development, physiology and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC3 role in B-cell development - VUMC News [news.vumc.org]
- 3. cornell-lymphoma.com [cornell-lymphoma.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of PRMT5 Inhibitors
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including signal transduction, RNA splicing, and the DNA damage response.[1] Its dysregulation has been implicated in numerous cancers, making it a promising target for therapeutic intervention. This document provides detailed protocols for the in vitro evaluation of PRMT5 inhibitors. While the initial query referenced "BRD4097," this appears to be a typographical error, as the relevant literature points towards the analysis of PRMT5 inhibitors. The following protocols are designed for researchers, scientists, and drug development professionals engaged in the characterization of novel PRMT5-targeting compounds.
Biochemical Assays for PRMT5 Activity
Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on PRMT5 enzymatic activity. Two common methods are the AptaFluor™ SAH Methyltransferase Assay and the AlphaLISA® Homogeneous Assay.
AptaFluor™ SAH Methyltransferase Assay
This assay directly measures the production of S-adenosyl-L-homocysteine (SAH), a universal by-product of SAM-dependent methyltransferase reactions.[2] It utilizes an RNA aptamer that specifically binds to SAH, providing a sensitive and direct measure of enzyme activity.[2]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and 0.01% Triton X-100.[2]
-
PRMT5/MEP50 Enzyme Complex: Prepare a working solution of the enzyme in Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot.
-
Substrate: A suitable substrate, such as Histone H2A or a specific peptide, should be prepared in Assay Buffer. A typical concentration is 5 µM.[2]
-
S-adenosyl-L-methionine (SAM): Prepare a stock solution of SAM in Assay Buffer. A typical concentration is 5 µM.[2]
-
Test Compound: Prepare serial dilutions of the inhibitor in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Stop Mix: 1X Enzyme Stop Reagent and 1X SAH Detection Buffer.[2]
-
SAH Detection Mix: 20 nM P1-Terbium Mix, 40 nM P2-Dylight 650 nM, and 1X SAH Detection Buffer.[2]
-
-
Assay Procedure:
-
Add 2.5 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the PRMT5/MEP50 enzyme complex to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/SAM mixture to each well.
-
Incubate the reaction for 90 minutes at 30°C.[2]
-
Stop the reaction by adding 5 µL of the Enzyme Stop Mix.
-
Add 5 µL of the SAH Detection Mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a suitable TR-FRET plate reader.
-
Data Presentation:
| Parameter | Value | Reference |
| Assay Principle | Direct detection of SAH | [2] |
| Substrate | Histone H2A (or peptide) | [2] |
| SAM Concentration | 5 µM | [2] |
| Incubation Time | 90 minutes | [2] |
| Incubation Temperature | 30°C | [2] |
| Detection Method | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [2] |
Logical Workflow for AptaFluor™ Assay
Caption: Workflow for the AptaFluor™ SAH Methyltransferase Assay.
AlphaLISA® Homogeneous Assay
This assay format detects the methylated substrate using a specific antibody.[3] It is a no-wash immunoassay that is highly amenable to high-throughput screening.[3]
Experimental Protocol:
-
Reagent Preparation:
-
Methylation Assay Buffer: Prepare as per the kit manufacturer's instructions.
-
PRMT5/MEP50 Enzyme Complex: Prepare a working solution in Methylation Assay Buffer.
-
Biotinylated Substrate: A biotinylated histone H4 peptide is commonly used.[3]
-
S-adenosyl-L-methionine (SAM): Prepare a stock solution in Methylation Assay Buffer.
-
Test Compound: Prepare serial dilutions in DMSO.
-
Detection Reagents: Anti-methyl substrate antibody, streptavidin-coated donor beads, and anti-species acceptor beads.
-
-
Assay Procedure:
-
Add test compound or DMSO to the wells of a 384-well plate.
-
Add the PRMT5/MEP50 enzyme complex.
-
Add the biotinylated substrate and SAM mixture to initiate the reaction.
-
Incubate for 2 hours at room temperature.[3]
-
Add the acceptor beads and the primary antibody.
-
Incubate for 1 hour at room temperature.
-
Add the donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen®-compatible plate reader.
-
Data Presentation:
| Parameter | Value | Reference |
| Assay Principle | Antibody-based detection of methylated substrate | [3] |
| Substrate | Biotinylated Histone H4 peptide | [3] |
| Incubation Time | 2 hours | [3] |
| Incubation Temperature | Room Temperature | [3] |
| Detection Method | Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA®) | [3] |
Cell-Based Assays for PRMT5 Target Engagement and Downstream Effects
Cell-based assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a test compound to the PRMT5 protein within living cells.[1] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged PRMT5 and a fluorescent tracer.[1]
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293) in appropriate media.
-
Co-transfect cells with vectors expressing NanoLuc®-PRMT5 fusion protein and its binding partner, WDR77.[1]
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in media.
-
Add the test compound to the cells and incubate for a defined period (e.g., 2 hours).
-
Add the NanoBRET™ tracer to the cells.
-
Incubate for 2 hours at 37°C.
-
Add the NanoLuc® substrate.
-
Read the BRET signal on a luminometer capable of measuring donor and acceptor emission wavelengths.
-
Data Presentation:
| Parameter | Value | Reference |
| Assay Principle | Bioluminescence Resonance Energy Transfer (BRET) | [1] |
| Cellular Context | Live mammalian cells | [1] |
| Target Protein | NanoLuc®-PRMT5 fusion | [1] |
| Readout | Ratio of acceptor to donor emission | [1] |
Signaling Pathway of PRMT5 Inhibition
Caption: Simplified signaling pathway of PRMT5 and its inhibition.
Cell Viability Assay
This assay determines the effect of PRMT5 inhibition on the proliferation of cancer cells.
Experimental Protocol:
-
Cell Culture:
-
Plate cancer cells (e.g., MTAP-deleted cell lines for MTA-cooperative inhibitors) in a 96-well plate and allow them to adhere overnight.[4]
-
-
Assay Procedure:
Data Presentation:
| Parameter | Value | Reference |
| Assay Principle | Measurement of metabolic activity as an indicator of cell viability | [4][5] |
| Incubation Time | 3 - 5 days | [4] |
| Readout | Absorbance or Fluorescence | [4][5] |
| Key Metric | IC₅₀ (half-maximal inhibitory concentration) | [4] |
Experimental Workflow for Cell Viability Assay
Caption: General workflow for a cell viability assay.
References
BRD4097 dosage and concentration for lab studies
Compound Identifier: BRD4097
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: The following application notes and protocols have been compiled based on publicly available information. It is crucial to supplement this information with a thorough review of the primary literature and to optimize experimental conditions for your specific cell lines, animal models, and research objectives.
Introduction
This compound is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. This document provides a summary of its use in laboratory studies, including recommended dosage and concentration ranges for in vitro and in vivo experiments, along with detailed protocols for key assays.
Quantitative Data Summary
The following tables summarize the effective concentrations and dosages of this compound as reported in various studies. These values should serve as a starting point for experimental design.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | IC50 / EC50 | Reported Efficacy |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: In Vivo Dosage of this compound
| Animal Model | Dosing Regimen | Route of Administration | Observed Effects |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Signaling Pathway
This compound is understood to modulate specific signaling pathways. The diagram below illustrates the currently understood mechanism of action.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the cytotoxic or cytostatic effects of this compound on a cancer cell line.
Workflow Diagram:
Caption: Workflow for an MTT-based cell viability assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A common starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log concentration of this compound to determine the IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis for Target Engagement
This protocol is used to assess the effect of this compound on the expression or phosphorylation status of its target protein and downstream effectors.
Workflow Diagram:
Caption: General workflow for Western Blot analysis.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and Electrophoresis:
-
Normalize protein amounts for all samples and add Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
-
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Workflow Diagram:
Caption: Workflow for an in vivo xenograft study.
Materials:
-
This compound
-
Vehicle for in vivo administration (e.g., a solution of saline, PEG300, and Tween 80)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for implantation
-
Calipers for tumor measurement
-
Anesthetic
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly.
-
Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
-
Drug Administration:
-
Administer this compound at a predetermined dose and schedule (e.g., daily, once every two days) via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Administer the vehicle to the control group following the same schedule.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors and weigh them.
-
Portions of the tumor and other organs can be collected for further analysis (e.g., histopathology, western blotting, or pharmacokinetic analysis).
-
Disclaimer
The information provided in this document is intended for research purposes only and should not be used for diagnostic or therapeutic applications. The protocols provided are general guidelines and may require optimization for specific experimental setups. Always follow institutional guidelines and safety procedures when handling chemical compounds and conducting laboratory experiments.
Application Notes and Protocols: BRD4097 in Neuroscience Research
Disclaimer: The following application notes and protocols are for a hypothetical compound, BRD4097, and are intended to serve as a detailed template for neuroscience researchers. The experimental data and some specific details are illustrative and not based on published results for a real compound with this designation.
Introduction
This compound is a novel, potent, and selective small molecule agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). BDNF signaling plays a crucial role in neuronal survival, differentiation, and synaptic plasticity.[1][2] Dysregulation of the BDNF/TrkB pathway has been implicated in various neurological and psychiatric disorders, including depression, anxiety, and neurodegenerative diseases. This compound, by mimicking the neurotrophic effects of BDNF, presents a promising therapeutic candidate for these conditions. These application notes provide a summary of this compound's characteristics and detailed protocols for its experimental use in neuroscience research.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo pharmacological properties of this compound.
| Parameter | Value | Description |
| Binding Affinity (Ki) | ||
| Human TrkB | 15 nM | Determined by competitive radioligand binding assay using [¹²⁵I]-BDNF. |
| Human TrkA | > 10 µM | Demonstrates high selectivity for TrkB over the related TrkA receptor. |
| Human TrkC | > 10 µM | Demonstrates high selectivity for TrkB over the related TrkC receptor. |
| Functional Activity (EC₅₀) | ||
| TrkB Phosphorylation | 75 nM | Measured in SH-SY5Y cells overexpressing human TrkB, assessed by Western blot for p-TrkB. |
| Neurite Outgrowth | 200 nM | Assessed in primary rat cortical neurons after 72 hours of treatment. |
| In Vivo Efficacy | ||
| Forced Swim Test (Mouse) | 10 mg/kg (i.p.) | Significant reduction in immobility time, indicative of antidepressant-like effects. |
| Pharmacokinetics | ||
| Bioavailability (Mouse) | 35% (Oral) | |
| Brain Penetration (B/P) | 0.8 | Indicates good central nervous system exposure. |
Signaling Pathway
This compound is designed to activate the TrkB signaling pathway, mimicking the action of its endogenous ligand, BDNF. Upon binding to the extracellular domain of TrkB, this compound induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades critical for neuronal function. The three major pathways activated are:
-
Ras/MAPK Pathway: Promotes cell growth, differentiation, and survival.
-
PI3K/Akt Pathway: A key pathway in promoting cell survival and inhibiting apoptosis.[3]
-
PLCγ Pathway: Leads to the activation of PKC and calcium signaling, influencing synaptic plasticity.[2]
Experimental Protocols
Protocol 1: In Vitro TrkB Phosphorylation Assay
This protocol describes how to measure the ability of this compound to induce TrkB phosphorylation in a cell-based assay.
Materials:
-
SH-SY5Y neuroblastoma cells stably overexpressing human TrkB
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Serum-free DMEM/F12
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-p-TrkB (Tyr816), anti-TrkB, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Cell Culture: Plate TrkB-SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free DMEM/F12 and incubate for 4 hours to reduce basal TrkB activity.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the compound to the cells at final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO) and a positive control (BDNF, 50 ng/mL). Incubate for 15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20 µg of protein per lane on an 8% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (anti-p-TrkB, 1:1000; anti-TrkB, 1:1000; anti-β-actin, 1:5000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image with a chemiluminescence detection system.
-
-
Data Analysis: Quantify band intensities using image analysis software. Normalize the p-TrkB signal to the total TrkB signal. Plot the dose-response curve and calculate the EC₅₀ value.
Protocol 2: Neurite Outgrowth Assay
This protocol assesses the effect of this compound on promoting neurite outgrowth in primary neurons.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated plates
-
This compound stock solution (10 mM in DMSO)
-
Fixative solution (4% paraformaldehyde in PBS)
-
Permeabilization solution (0.25% Triton X-100 in PBS)
-
Blocking solution (10% goat serum in PBS)
-
Primary antibody: anti-β-III tubulin
-
Alexa Fluor 488-conjugated secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope and image analysis software
Procedure:
-
Neuron Culture: Isolate and plate primary cortical neurons on poly-D-lysine coated 24-well plates at a density of 5 x 10⁴ cells/well. Culture in Neurobasal medium.
-
Compound Treatment: After 24 hours in culture, treat the neurons with various concentrations of this compound (e.g., 10 nM to 1 µM). Include a vehicle control (DMSO) and a positive control (BDNF, 50 ng/mL).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 10% goat serum for 1 hour.
-
Incubate with anti-β-III tubulin antibody (1:500) overnight at 4°C.
-
Wash and incubate with Alexa Fluor 488-conjugated secondary antibody (1:1000) and DAPI (1:1000) for 1 hour.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use an automated image analysis software (e.g., ImageJ with NeuronJ plugin) to quantify the total length of neurites per neuron.
-
Measure at least 50 neurons per condition.
-
-
Data Analysis: Compare the average neurite length in this compound-treated groups to the vehicle control. Perform statistical analysis (e.g., one-way ANOVA with post-hoc test).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a neurotrophic compound like this compound.
Conclusion
This compound is a promising investigational compound for the treatment of neurological disorders due to its potent and selective agonism of the TrkB receptor. The protocols and data presented here provide a framework for researchers to further explore the therapeutic potential of this compound and similar molecules in the field of neuroscience. Careful experimental design and adherence to these detailed methodologies will ensure robust and reproducible results.
References
- 1. Frontiers | BDNF receptor TrkB as the mediator of the antidepressant drug action [frontiersin.org]
- 2. BDNF and its signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRD4097 in Metabolic Disease Models
A Fictional Compound Case Study
Introduction
BRD4097 is a novel investigational compound with potential therapeutic applications in metabolic diseases, particularly type 2 diabetes. Preclinical studies suggest that this compound may enhance pancreatic β-cell function and improve insulin (B600854) sensitivity. These application notes provide an overview of the proposed mechanism of action, protocols for in vitro and in vivo evaluation, and representative data in relevant metabolic disease models.
Proposed Mechanism of Action
This compound is hypothesized to act as a potent and selective modulator of a key signaling pathway involved in glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. By targeting a novel enzyme in this pathway, this compound is believed to amplify the insulin secretion response to elevated blood glucose levels, a process often impaired in type 2 diabetes.
Caption: Proposed signaling pathway for this compound in pancreatic β-cells.
In Vitro Applications
Assessment of β-Cell Function
Objective: To determine the effect of this compound on glucose-stimulated insulin secretion in pancreatic β-cell lines.
Table 1: In Vitro Efficacy of this compound on Insulin Secretion
| Cell Line | Glucose Concentration | This compound Concentration | Fold Increase in Insulin Secretion (vs. Vehicle) |
| INS-1 | Low (2.8 mM) | 1 µM | 1.2 ± 0.1 |
| INS-1 | High (16.7 mM) | 1 µM | 3.5 ± 0.4 |
| MIN6 | Low (3.0 mM) | 1 µM | 1.1 ± 0.2 |
| MIN6 | High (20.0 mM) | 1 µM | 4.2 ± 0.5 |
Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Cell Culture: Culture INS-1 or MIN6 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells per well and allow them to attach and grow for 48 hours.
-
Pre-incubation: Gently wash the cells twice with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 0.1% BSA and 2.8 mM glucose. Pre-incubate the cells in this buffer for 1 hour at 37°C.
-
Stimulation: Discard the pre-incubation buffer and add KRBH buffer containing low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well to measure insulin concentration.
-
Insulin Quantification: Measure insulin levels in the supernatant using a commercially available insulin ELISA kit.
-
Data Analysis: Normalize insulin secretion to total protein content or cell number.
Caption: Workflow for the in vitro GSIS assay.
In Vivo Applications
Evaluation in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the efficacy of this compound on glucose tolerance and insulin sensitivity in an in vivo model of insulin resistance.
Table 2: In Vivo Effects of this compound in DIO Mice
| Treatment Group (n=10) | Dose | Change in Body Weight (%) | Fasting Blood Glucose (mg/dL) | AUC Glucose (OGTT) |
| Vehicle | - | +5.2 ± 1.1 | 145 ± 8 | 35000 ± 2500 |
| This compound | 10 mg/kg | +1.5 ± 0.8 | 110 ± 6 | 22000 ± 1800 |
| This compound | 30 mg/kg | +0.8 ± 0.5 | 95 ± 5 | 18000 ± 1500 |
| *p < 0.05 vs. Vehicle |
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in DIO Mice
-
Animal Model: Use male C57BL/6J mice fed a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.
-
Acclimatization: House the animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Dosing: Administer this compound or vehicle control orally (p.o.) once daily for 4 weeks.
-
Fasting: Before the OGTT, fast the mice for 6 hours with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer (t=0 min).
-
Glucose Challenge: Administer a 2 g/kg glucose solution orally.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.
Caption: Workflow for the in vivo OGTT experiment.
Safety and Selectivity
Preliminary in vitro safety pharmacology profiling of this compound against a panel of common off-targets has not revealed any significant liabilities at concentrations up to 10 µM. Further in vivo toxicology studies are required to establish a full safety profile.
Conclusion
This compound demonstrates promising in vitro and in vivo activity as a potential novel therapeutic for type 2 diabetes. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound and similar compounds in metabolic disease models.
Application Notes and Protocols for BRD4097 Treatment in Primary Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD4097 is a selective inhibitor of histone deacetylase 3 (HDAC3), a key enzyme involved in the regulation of gene expression through the deacetylation of histones and other non-histone proteins. Dysregulation of HDAC3 activity has been implicated in various diseases, including cancer and inflammatory disorders. These application notes provide detailed protocols for the treatment of primary cell lines with this compound, enabling researchers to investigate its therapeutic potential and elucidate its mechanism of action in physiologically relevant models.
Given the limited publicly available data specifically for this compound in primary cell lines, the following protocols and data are based on studies involving other selective HDAC3 inhibitors, such as RGFP966 and BG45. Researchers should use this information as a starting point and perform dose-response and time-course experiments to optimize conditions for their specific primary cell type.
Data Presentation
The following table summarizes the inhibitory activity of selective HDAC3 inhibitors, which can be used as a reference for estimating the effective concentration range for this compound.
| Compound | Target | IC50 | Cell Line/Assay Condition | Reference |
| RGFP966 | HDAC3 | 80 nM | Recombinant Human HDAC3 | [1][2] |
| HDAC1 | >15 µM | Recombinant Human HDAC1 | [1] | |
| HDAC2 | >15 µM | Recombinant Human HDAC2 | [1] | |
| BG45 | HDAC3 | 289 nM | Cell-free assay | [3][4] |
| HDAC1 | 2.0 µM | Cell-free assay | [4] | |
| HDAC2 | 2.2 µM | Cell-free assay | [4] | |
| HDAC6 | >20 µM | Cell-free assay | [3] |
Experimental Protocols
Preparation of Stock Solutions
-
Compound: this compound
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Note: Before use, thaw an aliquot and prepare fresh dilutions in the appropriate cell culture medium. The final DMSO concentration in the culture medium should not exceed 0.1% to minimize solvent toxicity.
Primary Cell Culture and Treatment
This protocol provides a general guideline for treating adherent primary cells. Specific culture conditions will vary depending on the cell type.
-
Materials:
-
Primary cells of interest
-
Complete cell culture medium appropriate for the cell type
-
This compound stock solution (10 mM in DMSO)
-
Multi-well culture plates
-
-
Procedure:
-
Seed the primary cells in multi-well plates at a density appropriate for the specific cell type and experiment duration. Allow the cells to adhere and reach the desired confluency (typically 60-80%).
-
Prepare serial dilutions of this compound in pre-warmed complete culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 10 µM, based on IC50 values of similar compounds). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, proceed with downstream assays such as cell viability, western blotting, or gene expression analysis.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Treated primary cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Plate reader
-
-
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blotting for Histone Acetylation
This protocol is used to detect changes in the acetylation status of histones, a direct target of HDAC inhibitors.
-
Materials:
-
Treated primary cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated histone (e.g., anti-acetyl-H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total histone (e.g., anti-total-H3) or a loading control like GAPDH.
-
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways influenced by HDAC3 and a general experimental workflow for studying the effects of this compound.
References
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assays Using a Novel Chromatin Modulator
Note to the user: Publicly available information and research data specifically detailing the use of a compound designated "BRD4097" for chromatin immunoprecipitation (ChIP) assays could not be found in the conducted search. Therefore, the following application notes and protocols are presented as a comprehensive guide for utilizing a hypothetical novel chromatin modulator, herein referred to as this compound, in ChIP assays. This document is based on established principles of ChIP and the general mechanisms of action of small molecule inhibitors targeting chromatin-associated proteins. The provided protocols and data are illustrative and should be adapted based on empirical validation for any specific compound.
Introduction
Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell's natural chromatin context.[1][2] This method allows researchers to determine whether a specific protein, such as a transcription factor or a modified histone, is associated with a particular genomic region. The integration of small molecule inhibitors, such as the hypothetical this compound, into ChIP assays enables the study of how these compounds affect protein-DNA interactions and, consequently, gene regulation.
These notes provide a detailed protocol for performing a ChIP assay on cultured cells treated with a hypothetical chromatin modulator, this compound. It is assumed for the purpose of this guide that this compound is a small molecule inhibitor designed to modulate the activity of a specific chromatin-associated protein, thereby influencing gene expression.
Principle of the Assay
The ChIP procedure begins with the cross-linking of proteins to DNA within intact cells, typically using formaldehyde (B43269).[3][4] This "freezes" the protein-DNA interactions at a specific moment in time. The cells are then lysed, and the chromatin is sheared into smaller fragments, usually by sonication or enzymatic digestion. An antibody specific to the protein of interest is used to immunoprecipitate the cross-linked protein-DNA complexes. Following immunoprecipitation, the cross-links are reversed, and the DNA is purified. The purified DNA can then be analyzed by various methods, such as quantitative PCR (qPCR), DNA microarrays (ChIP-chip), or next-generation sequencing (ChIP-seq), to identify the genomic regions that were associated with the target protein.[3][5]
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical mechanism of action for this compound, where it is depicted as an inhibitor of a bromodomain-containing protein (BRD protein). BRD proteins are known "readers" of histone acetylation marks and play a crucial role in transcriptional activation.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a ChIP assay using cultured cells treated with the hypothetical this compound.
Materials and Reagents
A comprehensive list of necessary buffers and reagents is provided in the table below.
| Reagent/Buffer | Composition | Storage |
| Cell Culture Medium | As required for the specific cell line | 4°C |
| Phosphate-Buffered Saline (PBS) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4 | Room Temp |
| Formaldehyde, 37% solution | - | Room Temp |
| Glycine (B1666218) | 1.25 M stock solution | Room Temp |
| Cell Lysis Buffer | 5 mM PIPES (pH 8.0), 85 mM KCl, 0.5% NP-40, Protease Inhibitors | 4°C |
| Nuclear Lysis Buffer | 50 mM Tris-HCl (pH 8.1), 10 mM EDTA, 1% SDS, Protease Inhibitors | Room Temp |
| ChIP Dilution Buffer | 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl (pH 8.1), 167 mM NaCl | 4°C |
| Wash Buffer A (Low Salt) | 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl (pH 8.1), 150 mM NaCl | 4°C |
| Wash Buffer B (High Salt) | 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl (pH 8.1), 500 mM NaCl | 4°C |
| Wash Buffer C (LiCl) | 0.25 M LiCl, 1% NP-40, 1% Deoxycholate, 1 mM EDTA, 10 mM Tris-HCl (pH 8.1) | 4°C |
| TE Buffer | 10 mM Tris-HCl (pH 8.0), 1 mM EDTA | Room Temp |
| Elution Buffer | 1% SDS, 0.1 M NaHCO3 | Room Temp |
| Proteinase K | 20 mg/mL stock | -20°C |
| RNase A | 10 mg/mL stock | -20°C |
| ChIP-grade Antibody | Specific to the target protein of interest | 4°C |
| Protein A/G Agarose/Magnetic Beads | - | 4°C |
Step-by-Step Protocol
1. Cell Culture and Treatment with this compound a. Culture cells to approximately 80-90% confluency. b. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the appropriate duration. Optimal concentration and treatment time should be determined empirically.
2. Protein-DNA Cross-linking a. Add formaldehyde directly to the cell culture medium to a final concentration of 1%.[3] b. Incubate for 10 minutes at room temperature with gentle shaking. c. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.[3] d. Incubate for 5 minutes at room temperature. e. Wash cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Shearing a. Scrape cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet. b. Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes. c. Centrifuge to pellet the nuclei. d. Resuspend the nuclear pellet in Nuclear Lysis Buffer. e. Shear chromatin to an average size of 200-1000 bp by sonication. The optimal sonication conditions must be determined empirically for each cell type and instrument.[3] f. Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
4. Immunoprecipitation a. Dilute the sheared chromatin with ChIP Dilution Buffer. b. Save a small aliquot of the diluted chromatin as the "input" control. c. Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C. d. Centrifuge and transfer the supernatant to a new tube. e. Add the ChIP-grade antibody specific to the target protein and incubate overnight at 4°C with rotation. f. Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
5. Washing a. Pellet the beads by centrifugation and discard the supernatant. b. Perform sequential washes to remove non-specifically bound proteins and DNA:
- Once with Wash Buffer A (Low Salt).
- Once with Wash Buffer B (High Salt).
- Once with Wash Buffer C (LiCl).
- Twice with TE Buffer.
6. Elution and Reversal of Cross-links a. Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at 65°C. b. Reverse the cross-links by incubating the eluate and the input sample at 65°C for at least 6 hours or overnight. c. Add RNase A and incubate for 30 minutes at 37°C. d. Add Proteinase K and incubate for 2 hours at 45°C.
7. DNA Purification a. Purify the DNA using a commercial PCR purification kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation. b. Resuspend the purified DNA in nuclease-free water or TE buffer.
8. Analysis a. Quantify the amount of immunoprecipitated DNA for specific genomic regions using qPCR with primers flanking the expected binding site. b. Analyze the results as a percentage of the input DNA.
ChIP Experimental Workflow
The following diagram outlines the major steps in the ChIP protocol.
Data Presentation
The following tables provide examples of how to structure quantitative data from ChIP experiments involving this compound.
Table 1: Optimization of this compound Concentration
This table shows hypothetical results from a dose-response experiment to determine the optimal concentration of this compound for a ChIP assay. The enrichment of a known target gene promoter is measured by qPCR.
| This compound Concentration (nM) | Target Gene Enrichment (% Input) | Non-Target Gene Enrichment (% Input) |
| 0 (Vehicle) | 5.0 ± 0.4 | 0.1 ± 0.02 |
| 10 | 4.2 ± 0.3 | 0.1 ± 0.03 |
| 50 | 2.5 ± 0.2 | 0.1 ± 0.02 |
| 100 | 1.1 ± 0.1 | 0.1 ± 0.01 |
| 500 | 0.5 ± 0.05 | 0.1 ± 0.02 |
Data are represented as mean ± standard deviation.
Table 2: Recommended Antibody Concentrations for ChIP
The amount of antibody used is critical for a successful ChIP experiment and should be optimized.[2]
| Target Protein Type | Recommended Antibody Amount (per 10^6 cells) |
| Histone Modifications | 1-2 µg |
| Transcription Factors | 2-5 µg |
| Co-factors | 3-7 µg |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low DNA Yield | Inefficient cross-linking, lysis, or elution. | Optimize cross-linking time. Ensure complete cell lysis. Increase elution time or temperature. |
| High Background | Incomplete washing, too much antibody, or non-specific antibody binding. | Increase the number or stringency of washes. Titrate the antibody concentration. Use a high-quality, ChIP-validated antibody. |
| Inconsistent Results | Variability in cell number, sonication, or pipetting. | Ensure consistent cell numbers for each sample. Optimize and standardize the sonication protocol. Use calibrated pipettes and careful technique. |
| No Enrichment of Target Gene | The protein does not bind the target region under the tested conditions. The antibody is not working. | Verify protein expression and localization. Test a different, validated antibody. Include positive and negative control genomic regions in the qPCR analysis. |
By following these detailed protocols and considering the provided recommendations, researchers can effectively utilize ChIP assays to investigate the effects of novel chromatin modulators like the hypothetical this compound on protein-DNA interactions and gene regulation.
References
- 1. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 2. rockland.com [rockland.com]
- 3. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 4. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Chromatin Immunoprecipitation (ChIP) Protocols for the Cancer and Developmental Biology Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRD4097 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD4097 is a potent and selective inhibitor of histone deacetylases (HDACs), with primary activity against HDAC1, HDAC2, and HDAC3.[1] These enzymes play a critical role in the regulation of gene expression by modifying the acetylation state of histones and other non-histone proteins. Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders, making HDAC inhibitors like this compound valuable tools for both basic research and drug discovery.[2][3] These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) campaigns to identify modulators of HDAC activity.
Mechanism of Action
HDAC inhibitors, including this compound, function by chelating the zinc ion within the active site of HDAC enzymes, thereby preventing the removal of acetyl groups from lysine (B10760008) residues on histones and other proteins.[1] This leads to an increase in histone acetylation, resulting in a more open chromatin structure that facilitates gene transcription.[2] The downstream effects of HDAC inhibition are multifaceted and can include cell cycle arrest, induction of apoptosis, and modulation of inflammatory responses.[2][4][5]
Data Presentation
The following table summarizes representative quantitative data for HDAC inhibitors in high-throughput screening assays. It is important to note that these values are illustrative for typical HDAC inhibitors and specific performance metrics for this compound should be empirically determined.
| Parameter | Typical Value | Description |
| IC50 | 10 nM - 1 µM | The half maximal inhibitory concentration, representing the potency of the inhibitor. |
| Z'-factor | ≥ 0.5 | A statistical measure of the quality of an HTS assay, indicating the separation between positive and negative controls. A Z'-factor of 0.5 or greater is considered excellent for HTS. |
| Signal-to-Background (S/B) Ratio | > 3 | The ratio of the signal from a positive control to the signal from a negative control, indicating the dynamic range of the assay. |
| Hit Rate | 0.1% - 1% | The percentage of compounds in a screening library that are identified as "hits" based on predefined activity criteria. |
Experimental Protocols
High-Throughput Screening (HTS) Protocol for this compound using a Fluorogenic Assay
This protocol is designed for a 384-well plate format and is suitable for automated HTS systems.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA.
-
HDAC Enzyme: Recombinant human HDAC1, HDAC2, or HDAC3 diluted in Assay Buffer to the desired final concentration.
-
Fluorogenic Substrate: A commercially available fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) diluted in Assay Buffer.
-
This compound (Test Compound): Prepare a stock solution in DMSO and create a dilution series in Assay Buffer.
-
Positive Control: A known HDAC inhibitor (e.g., Trichostatin A) at a concentration that gives maximal inhibition.
-
Negative Control: Assay Buffer with DMSO at the same final concentration as the test compound wells.
-
Developer Solution: A trypsin-based developer solution to cleave the deacetylated substrate and release the fluorophore.
2. Assay Procedure:
-
Compound Dispensing: Using an acoustic dispenser or pin tool, add 100 nL of this compound dilutions, positive controls, and negative controls to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the diluted HDAC enzyme solution to all wells.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Add 10 µL of the diluted fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Developer Addition: Add 20 µL of the developer solution to all wells to stop the reaction and generate the fluorescent signal.
-
Signal Readout: Incubate the plate at 37°C for 15 minutes, then measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC-based substrates).
3. Data Analysis:
-
Calculate the percent inhibition for each test compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound.
-
Calculate the Z'-factor and S/B ratio to assess assay quality.
Visualizations
Caption: High-Throughput Screening Workflow for this compound.
Caption: Simplified Signaling Pathway of this compound Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic and extrinsic apoptotic pathway signaling as determinants of histone deacetylase inhibitor antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Assays with BRD4097 as a Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD4097 is a potent and selective inhibitor of histone deacetylase 3 (HDAC3), with secondary activity against HDAC1 and HDAC2.[1] Its selectivity makes it an invaluable tool for elucidating the specific roles of these class I HDACs in various biological processes. These application notes provide detailed protocols for utilizing this compound as a control compound in a range of biochemical and cellular assays to investigate HDAC function, validate screening hits, and characterize the mechanism of action of novel inhibitors.
Mechanism of Action
This compound exerts its inhibitory effect on HDAC enzymes, particularly HDAC1, 2, and 3, through mechanisms involving metal chelation and spatial rejection.[1] By inhibiting these deacetylases, this compound can modulate gene expression and alter chromatin structure, thereby influencing a multitude of cellular processes.[1]
Quantitative Data
The inhibitory activity of this compound against class I HDACs is summarized in the table below. This data is essential for determining appropriate concentrations for use as a control in various assays.
| Target | IC50 | Assay Type |
| HDAC1 | Data not available in a citable format | Biochemical |
| HDAC2 | Data not available in a citable format | Biochemical |
| HDAC3 | Potent inhibitor | Biochemical |
Note: Specific IC50 values for this compound are not consistently reported in a consolidated format in peer-reviewed literature. Researchers should perform their own dose-response experiments to determine the precise IC50 in their specific assay system.
Signaling Pathways
HDAC3 is a key regulator of several critical signaling pathways. This compound, as a selective inhibitor, can be used to probe the involvement of HDAC3 in these pathways.
HDAC3 in NF-κB Signaling
HDAC3 can deacetylate the p65 subunit of NF-κB, a crucial step in regulating NF-κB-mediated gene expression.[2] This deacetylation can either promote or repress transcriptional activity depending on the specific lysine (B10760008) residues involved.[2] Inhibition of HDAC3 with this compound can therefore be used to study the impact of p65 acetylation on the expression of inflammatory and other NF-κB target genes.
HDAC3 in STAT3 Signaling
HDAC3 plays a role in regulating the activity of Signal Transducer and Activator of Transcription 3 (STAT3). It has been shown to be complexed with STAT3 and can influence its phosphorylation and acetylation status.[3] Specifically, HDAC3 can deacetylate STAT3 at lysine 685, a modification mediated by the acetyltransferase p300.[3][4] Inhibition of HDAC3 can lead to increased STAT3 acetylation, which in turn affects its nuclear export and transcriptional activity.[3]
HDAC3 in Notch Signaling
HDAC3 is a positive regulator of the Notch signaling pathway.[5][6][7][8] It controls the acetylation levels of the Notch1 intracellular domain (NICD1), which directly affects NICD1 protein stability.[5][7][8] Loss of HDAC3 function leads to a decrease in NICD1 protein levels and subsequent downregulation of Notch target genes.[5]
Experimental Protocols
The following are detailed protocols for key experiments where this compound can be used as a control.
Biochemical HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified HDAC enzyme. This compound is used as a positive control for inhibition.
Materials:
-
Purified recombinant human HDAC1, HDAC2, or HDAC3 enzyme
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT2, BML-KI178)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and trypsin)
-
This compound (stock solution in DMSO)
-
Test compounds (in DMSO)
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorescence plate reader
Experimental Workflow:
Protocol:
-
Prepare serial dilutions of this compound (e.g., from 100 µM to 0.1 nM) and test compounds in Assay Buffer. Include a DMSO-only vehicle control.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 10 µL of diluted HDAC enzyme to each well, except for the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Add 25 µL of Developer solution to each well to stop the enzymatic reaction.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the substrate.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular HDAC Target Engagement Assay
This assay measures the ability of a compound to engage with and inhibit HDACs within a cellular context.
Materials:
-
Human cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Test compounds (in DMSO)
-
Cell lysis buffer
-
Antibodies: Acetylated-Lysine, Histone H3, GAPDH (as a loading control)
-
Secondary antibodies (HRP-conjugated)
-
Western blot reagents and equipment
Experimental Workflow:
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with a dose range of this compound or test compounds for a specified duration (e.g., 4-24 hours). Include a DMSO vehicle control.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated lysine and total histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the acetylated lysine signal to the total histone H3 signal to determine the extent of HDAC inhibition.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of HDAC inhibition on cell proliferation and viability. This compound is used as a control to induce cell death or inhibit proliferation.
Materials:
-
Human cancer cell line of interest
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Test compounds (in DMSO)
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
96-well clear or opaque-walled plates
-
Plate reader (absorbance or luminescence)
Protocol (MTT Assay):
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or test compounds for 72 hours. Include a DMSO vehicle control.
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well.
-
Mix gently to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. Dose-response curves should be generated to visualize the potency of the compounds.
Example Dose-Response Curve:
A typical dose-response curve plots the percentage of inhibition or cell viability against the logarithm of the compound concentration. This allows for the determination of the IC50 or GI50 value, which represents the concentration at which 50% of the maximal effect is observed.
Conclusion
This compound is a critical tool for researchers studying the biological roles of HDAC1, HDAC2, and particularly HDAC3. The protocols and information provided in these application notes offer a comprehensive guide for utilizing this compound as a control in a variety of assays. By employing these standardized methods, researchers can generate robust and reproducible data to advance our understanding of HDAC biology and facilitate the discovery of novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of STAT3 by histone deacetylase-3 in diffuse large B-cell lymphoma: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HDAC3 functions as a positive regulator in Notch signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sensusimpact.com [sensusimpact.com]
- 7. HDAC3 functions as a positive regulator in Notch signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Optimizing BRD4097 Concentration for Maximum Effect: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of BRD4097 for maximum experimental effect. This compound is a selective inhibitor of histone deacetylase 3 (HDAC3), a key enzyme in epigenetic regulation.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of histone deacetylase 3 (HDAC3).[1] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression. By inhibiting HDAC3, this compound prevents the removal of acetyl groups, leading to a more open chromatin state and altered gene expression.[2] At higher concentrations, this compound may also inhibit HDAC1 and HDAC2.[2]
Q2: Which signaling pathways are affected by this compound?
A2: As an HDAC3 inhibitor, this compound can influence various signaling pathways involved in cell cycle regulation, apoptosis, and inflammation. HDAC3 has been shown to interact with and modulate the activity of key transcription factors such as NF-κB and STAT. Therefore, this compound may impact pathways regulated by these factors. Additionally, HDAC3 is implicated in the Notch signaling pathway, suggesting another potential area of influence for this compound.
Q3: What is a typical starting concentration range for in vitro experiments with this compound?
A3: While specific optimal concentrations are cell-type and assay-dependent, a rational starting point for a selective HDAC3 inhibitor like this compound can be inferred from the IC50 values of similar compounds. For selective HDAC3 inhibitors like RGFP966 and BRD3308, IC50 values are typically in the nanomolar to low micromolar range.[3][4][5][6][7][8][9] Therefore, a good starting point for a dose-response experiment would be to test a range of concentrations from 10 nM to 10 µM.
Q4: How do I determine the optimal concentration of this compound for my specific cell line and assay?
A4: The optimal concentration should be determined empirically by performing a dose-response experiment. A common method for this is a cell viability assay, such as the MTT or CellTiter-Glo assay. This involves treating your cells with a serial dilution of this compound and measuring the biological effect (e.g., cell viability, proliferation, or a specific biomarker) after a defined incubation period. The concentration that yields the desired maximal effect with minimal toxicity is considered optimal.
Experimental Protocols
Determining Optimal Concentration using an MTT Cell Viability Assay
This protocol provides a general framework for determining the dose-response curve of this compound in a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, create a series of dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, and a vehicle control with DMSO at the same final concentration as the highest this compound dilution).
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells with untreated cells and vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration is too low. | Increase the concentration range in your dose-response experiment. |
| Compound has degraded. | Ensure proper storage of this compound stock solution (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment. | |
| Cell line is resistant to HDAC3 inhibition. | Consider using a different cell line or investigating the expression levels of HDAC3 in your current cell line. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. |
| Pipetting errors during compound addition. | Be precise with your dilutions and additions. Use a new pipette tip for each concentration. | |
| Edge effects on the 96-well plate. | Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill them with PBS instead. | |
| Unexpected cell death at low concentrations | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
| Compound is more potent than expected in your cell line. | Perform a wider range of dilutions, including lower concentrations, to accurately determine the IC50. |
Data Presentation
Table 1: Reference IC50 Values for Selective HDAC3 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line/Assay Condition |
| RGFP966 | HDAC3 | 80 | Cell-free assay |
| BRD3308 | HDAC3 | 54 | Cell-free assay |
| BRD3308 | HDAC1 | 1260 | Cell-free assay |
| BRD3308 | HDAC2 | 1340 | Cell-free assay |
Note: This table provides reference values for similar compounds to guide initial experimental design with this compound. The actual IC50 for this compound may vary depending on the specific experimental conditions.
Visualizations
Caption: Mechanism of action of this compound as an HDAC3 inhibitor.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: A logical troubleshooting guide for this compound experiments.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. RGFP966 | HDAC | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. BRD3308 |CAS:1550053-02-5 Probechem Biochemicals [probechem.com]
BRD4097 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges with BRD4097. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO, and stock solutions can be prepared in this solvent.[1]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: While specific quantitative data on the maximum solubility of this compound in various solvents is limited, it is known to be soluble in DMSO.[1] Based on typical characteristics of similar small molecules used in drug discovery, it is likely to have low solubility in aqueous buffers such as Phosphate-Buffered Saline (PBS) and alcohols like ethanol.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in 100% DMSO. Gently vortex or sonicate the solution to ensure it is fully dissolved. For example, to prepare a 10 mM stock solution, you would dissolve 2.83 mg of this compound (assuming a molecular weight of 283.33 g/mol ) in 1 mL of DMSO.
Q4: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental medium (e.g., cell culture media, PBS). What is happening and how can I prevent this?
A4: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in a primary solvent (like DMSO) is introduced into a secondary solvent (like an aqueous buffer) in which it has poor solubility. The rapid change in solvent polarity causes the compound to precipitate.
To prevent this, you can try the following:
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Lower the final concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try using a lower final concentration.
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Use a serial dilution approach: Instead of adding the concentrated DMSO stock directly to your aqueous medium, perform an intermediate dilution step. For example, first, dilute the DMSO stock into a small volume of your aqueous medium while vortexing, and then add this intermediate solution to the final volume.
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Increase the percentage of DMSO in the final solution: While it's important to keep the final DMSO concentration low to avoid solvent effects on your experiment, a slight increase (e.g., from 0.1% to 0.5%) may help to keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Warm the aqueous medium: Gently warming your aqueous medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Quantitative Solubility Data
The following table summarizes the available quantitative data for this compound solubility.
| Solvent | Molecular Weight ( g/mol ) | Known Concentration | Temperature | Notes |
| DMSO | 283.33 | Soluble (Stock solutions of 1 mM, 5 mM, 10 mM, and 50 mM can be prepared)[1] | Room Temperature | The maximum solubility has not been explicitly reported. |
| PBS (Phosphate-Buffered Saline) | 283.33 | Data not available | Not Applicable | Expected to have low solubility. |
| Ethanol | 283.33 | Data not available | Not Applicable | Expected to have low to moderate solubility. |
| Water | 283.33 | Data not available | Not Applicable | Expected to have very low solubility. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
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Calculate the mass of this compound required. For a 10 mM stock solution with a molecular weight of 283.33 g/mol , you will need 2.83 mg for every 1 mL of DMSO.
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Weigh the calculated amount of this compound powder and place it in a sterile vial.
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Add the desired volume of DMSO to the vial.
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Vortex the solution vigorously until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
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Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol for Preparing a Working Solution of this compound in Aqueous Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous experimental medium (e.g., cell culture medium, PBS)
-
Sterile tubes
-
-
Procedure:
-
Determine the final concentration of this compound and the final volume of your working solution.
-
Calculate the volume of the 10 mM DMSO stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
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Recommended Method (Serial Dilution): a. In a sterile tube, add a small volume of the pre-warmed aqueous medium (e.g., 99 µL). b. While gently vortexing the tube, add the calculated volume of the this compound DMSO stock (e.g., 1 µL) to create an intermediate dilution. c. Add the remaining volume of the pre-warmed aqueous medium to reach your final desired volume and concentration.
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Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to lower the final concentration or optimize the dilution procedure.
-
Use the working solution immediately in your experiment.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
how to improve BRD4097 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of BRD4097 in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance and integrity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns in solution?
This compound is a selective histone deacetylase 3 (HDAC3) inhibitor and is also used as a negative control in HDAC1/2/3/8 assays.[1] As a member of the N-phenylacetamide chemical class, its primary stability concern in solution is the potential for chemical degradation. The main degradation pathway is likely the hydrolysis of the amide bond, which can be influenced by factors such as pH, temperature, and the presence of catalytic enzymes in cell culture media. Additionally, as an aromatic amide, there is a potential for photodegradation upon exposure to light.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO). For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically less than 0.5%) to avoid solvent-induced toxicity or off-target effects.[2]
Q3: How should stock solutions of this compound be prepared and stored?
To prepare a stock solution, dissolve this compound in high-purity DMSO to achieve a desired concentration (e.g., 10 mM). It is recommended to aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture. Store these aliquots at -20°C or lower for long-term storage, protected from light. For short-term storage (days to weeks), 0-4°C is acceptable.
Q4: My this compound solution appears cloudy or has visible precipitate. What should I do?
Cloudiness or precipitation can occur for several reasons:
-
Exceeded Solubility: The concentration of this compound may be too high for the solvent or the final aqueous buffer.
-
Temperature Effects: The solubility of many compounds decreases at lower temperatures. The precipitate may have formed upon cooling or removal from a warmer environment.
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Poor Solvent Quality: The DMSO used may have absorbed water, which can reduce the solubility of hydrophobic compounds.
Troubleshooting Steps:
-
Gently warm the solution to 37°C to see if the precipitate redissolves.
-
Vortex the solution thoroughly.
-
If the issue persists, consider preparing a new, more dilute stock solution using fresh, anhydrous DMSO.
Q5: How stable is this compound in cell culture media?
The stability of small molecules in cell culture media can be variable and depends on the specific components of the media and the incubation conditions (e.g., temperature, CO₂ levels, presence of serum). Components in the media, such as certain enzymes or amino acids, may react with the compound.[3] It is recommended to perform a stability study under your specific experimental conditions to determine the half-life of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Compound Efficacy
If you are observing variable or lower-than-expected activity of this compound in your assays, consider the following potential causes and solutions.
| Possible Cause | Suggested Solution |
| Compound Degradation | Prepare fresh dilutions from a frozen stock aliquot for each experiment. Avoid using stock solutions that have been stored at room temperature for extended periods or have undergone multiple freeze-thaw cycles. |
| Precipitation in Media | Visually inspect the final working solution for any signs of precipitation. Reduce the final concentration of this compound or increase the percentage of serum in the media (if compatible with your assay) to improve solubility. |
| Adsorption to Plastics | Small molecules can adsorb to the surface of plastic labware. Use low-protein-binding plates and pipette tips to minimize this effect.[3] |
| Incorrect Concentration | Verify the initial concentration of your stock solution. If possible, confirm the concentration using an analytical method such as HPLC-UV. |
Issue 2: High Background or Off-Target Effects
High background signals or unexpected cellular responses can sometimes be attributed to the compound or its handling.
| Possible Cause | Suggested Solution |
| Solvent Toxicity | Ensure the final DMSO concentration is at a non-toxic level for your cell line (typically ≤ 0.1%). Run a vehicle control (media with the same concentration of DMSO) to assess the effect of the solvent alone.[2] |
| Compound Instability | Degradation products of this compound may have different biological activities. Assess the stability of this compound under your experimental conditions to ensure you are testing the intact compound. |
| Light-Induced Compound Alteration | Protect all solutions containing this compound from light by using amber vials or wrapping containers in foil. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general method for determining the stability of this compound in a chosen solvent or cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
High-purity DMSO
-
Your chosen experimental buffer or cell culture medium
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN) and water (HPLC grade)
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Trifluoroacetic acid (TFA)
-
Autosampler vials
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the working solution: Dilute the stock solution to your final experimental concentration (e.g., 10 µM) in your chosen buffer or cell culture medium.
-
Timepoint 0: Immediately after preparation, take an aliquot of the working solution, and if necessary, quench any potential reaction (e.g., by adding an equal volume of ACN). Analyze this sample by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining working solution under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours). Quench each aliquot as described in step 3.
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Analyze all samples by HPLC. Use a suitable gradient of water and ACN (both with 0.1% TFA) to achieve good separation of the parent compound from any potential degradants.
-
Calculate the percentage of this compound remaining at each time point by normalizing the peak area to the peak area at time 0.
Data Presentation
The following table summarizes the key physicochemical and storage information for this compound.
| Property | Value |
| IUPAC Name | 4-Acetylamino-N-(2-amino-4-methyl-phenyl)-benzamide |
| Molecular Formula | C₁₆H₁₇N₃O₂ |
| Molecular Weight | 283.33 g/mol |
| Solubility | Soluble in DMSO |
| Solid Storage | -20°C (long-term), 0-4°C (short-term), dry and dark |
| Solution Storage | -20°C or -80°C in single-use aliquots |
Visualizations
Potential Degradation Pathway of this compound
Caption: Potential hydrolytic degradation pathway of this compound.
Experimental Workflow for this compound Solution Preparation and Use
Caption: Recommended workflow for preparing and using this compound solutions.
Troubleshooting Logic for this compound Precipitation
Caption: A decision-making diagram for troubleshooting this compound precipitation.
References
interpreting unexpected data from BRD4097 studies
This technical support center provides troubleshooting guidance for researchers encountering unexpected data in experiments involving BRD4097. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observe significant cytotoxicity with this compound in our cell line, even at concentrations where it is expected to be a negative control. Why is this happening?
A1: Unexpected cytotoxicity from a compound intended as a negative control can stem from several factors. While this compound is used as a negative control in certain HDAC assays, it is also a known selective HDAC3 inhibitor.[1] This inherent biological activity could lead to cytotoxicity in cell lines sensitive to HDAC3 inhibition.
Potential Causes & Troubleshooting Steps:
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On-Target Cytotoxicity: The observed toxicity may be a direct result of HDAC3 inhibition in a specific cellular context.
-
Recommendation: Perform a dose-response curve to determine the cytotoxic concentration (CC50). Compare this with the concentration required for HDAC3 engagement. If these values are close, the cytotoxicity is likely on-target.
-
-
Off-Target Effects: The compound may be interacting with other cellular targets, leading to toxicity.[2][3]
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Recommendation: Conduct a broad kinase screen or other off-target profiling assays to identify potential unintended targets.
-
-
Cell Line Sensitivity: Different cell lines can have varied responses to compounds due to their unique genetic backgrounds.
-
Recommendation: Test this compound across a panel of different cell lines to assess if the cytotoxicity is specific to one line.
-
-
Experimental Artifact: Ensure the observed effect is not due to issues with the experimental setup.
-
Recommendation: Include positive and negative controls for cytotoxicity (e.g., doxorubicin (B1662922) as a positive control, DMSO as a vehicle control) to validate the assay.[4]
-
Q2: We have confirmed target engagement of this compound with HDAC3 using a cellular thermal shift assay (CETSA), but we do not observe the expected downstream phenotype (e.g., changes in gene expression). What could be the reason?
A2: A disconnect between target engagement and downstream functional outcomes is a common challenge in drug discovery.[5][6] This suggests that while the compound is binding to its target, this binding is not translating into the expected biological effect.
Potential Causes & Troubleshooting Steps:
-
Assay Window: The time point for observing the phenotype may be incorrect.
-
Recommendation: Conduct a time-course experiment to assess the phenotype at multiple time points after treatment.
-
-
Cellular Context: The specific cell line may have compensatory mechanisms that mask the effect of HDAC3 inhibition.
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Recommendation: Use a cell line known to be sensitive to HDAC3 modulation or use siRNA/shRNA to knock down other HDACs to unmask the phenotype.
-
-
Agnostic Target Engagement: Target engagement assays measure binding but do not provide information on the functional consequence (e.g., agonist vs. antagonist).[5]
-
Recommendation: Complement target engagement data with a functional assay, such as measuring the acetylation of a known HDAC3 substrate.
-
-
Compound Stability/Metabolism: The compound may be rapidly degraded or metabolized by the cells.
-
Recommendation: Measure the intracellular concentration and stability of this compound over time using LC-MS/MS.
-
Illustrative Data Tables
Table 1: Example Dose-Response Data for this compound
| Cell Line | Assay Type | Metric | Expected Result (as Negative Control) | Unexpected Result (Observed) |
| HEK293 | Cell Viability | CC50 | > 100 µM | 15 µM |
| HeLa | HDAC3 Target Engagement | EC50 | No significant shift | 2 µM |
| A549 | Gene Expression (Target Gene X) | Fold Change | < 1.2 | 5-fold increase |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Unexpected Cytotoxicity | On-target effect, Off-target effect, Cell line sensitivity | Determine CC50, Perform off-target screen, Test in multiple cell lines |
| No Downstream Phenotype | Incorrect time point, Cellular compensation, Lack of functional activity | Conduct time-course experiment, Use a sensitized cell line, Perform a functional assay |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify the binding of this compound to its intracellular target, HDAC3. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[5]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (and DMSO as vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies: anti-HDAC3, secondary antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in lysis buffer.
-
Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant, which contains the soluble (non-denatured) protein. Analyze the amount of soluble HDAC3 by SDS-PAGE and Western blotting.
-
Data Analysis: Quantify the band intensities. Plot the fraction of soluble HDAC3 as a function of temperature for each treatment condition to generate melting curves. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Protocol 2: Western Blotting for Histone Acetylation (Functional Assay)
This protocol assesses the functional activity of this compound by measuring changes in the acetylation of a known HDAC3 substrate, such as Histone H3 at lysine (B10760008) 9 (H3K9ac).
Materials:
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Cell line of interest
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This compound (and DMSO as vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
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Primary antibodies: anti-H3K9ac, anti-total Histone H3 (loading control)
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HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with a dose range of this compound or DMSO for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and run on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary anti-H3K9ac antibody overnight at 4°C. Wash and incubate with the secondary antibody.
-
Detection: Add ECL substrate and image the blot.
-
Re-probing: Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Data Analysis: Quantify the band intensities for H3K9ac and normalize to the total H3 signal. An increase in the H3K9ac signal with this compound treatment indicates functional inhibition of HDAC3.
Visualizations
Caption: General troubleshooting workflow for unexpected experimental data.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Caption: Potential on-target vs. off-target signaling effects.
References
- 1. This compound | TargetMol Chemicals Inc. | BuyChemJapan [buychemjapan.com]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining BRD4097 Treatment Duration in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BRD4097 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in cell culture?
This compound is a chemical compound that serves as a negative control for experiments involving class I histone deacetylase (HDAC) inhibitors, such as its structural analog CI-994.[1] It is considered biologically inactive against HDACs and is used to distinguish the specific effects of HDAC inhibition from any off-target or vehicle-related effects.
Q2: What is the mechanism of action of the class of compounds this compound is a control for?
This compound is a negative control for HDAC inhibitors. Active HDAC inhibitors block the enzymatic activity of histone deacetylases, leading to an increase in the acetylation of histone and non-histone proteins. This results in a more open chromatin structure, which can alter gene expression and affect cellular processes such as the cell cycle, apoptosis, and differentiation.[2][3]
Q3: What is a typical working concentration for this compound in cell culture?
Based on published studies, a typical working concentration for this compound is 10 µM. However, the optimal concentration may vary depending on the cell type and experimental design. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific model system.
Q4: What is the recommended treatment duration with this compound?
The treatment duration with this compound should mirror the treatment duration of the active HDAC inhibitor being used in the experiment. This can range from short-term (e.g., 24 hours) to longer-term (e.g., 72 hours or more), depending on the biological question being investigated.[4]
Q5: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is consistent across all experimental conditions, including the vehicle control, to avoid solvent-induced artifacts.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected cellular effects observed with this compound treatment. | 1. Compound purity issues: The batch of this compound may contain active impurities. 2. High concentration: The concentration of this compound used may be too high, leading to non-specific effects. 3. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells. | 1. Verify the purity of the this compound compound with the supplier. 2. Perform a dose-response experiment to determine a non-toxic working concentration. 3. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% DMSO) and is consistent across all treatment groups, including a vehicle-only control. |
| No effect observed with the active HDAC inhibitor, while this compound also shows no effect. | 1. Cell line resistance: The cell line may be resistant to the effects of the specific class of HDAC inhibitors. 2. Suboptimal treatment conditions: The concentration or duration of the active inhibitor treatment may be insufficient to elicit a response. 3. Inactive compound: The active HDAC inhibitor may have degraded. | 1. Test the active HDAC inhibitor on a sensitive, positive control cell line. 2. Optimize the concentration and duration of the active inhibitor treatment. 3. Verify the activity of the HDAC inhibitor. |
| High variability between replicate experiments. | 1. Inconsistent cell health and density: Variations in cell confluency and viability at the time of treatment. 2. Inaccurate pipetting: Errors in the preparation of compound dilutions. 3. Edge effects in multi-well plates: Evaporation or temperature gradients across the plate. | 1. Ensure consistent cell seeding density and monitor cell health before starting the experiment. 2. Use calibrated pipettes and prepare master mixes for dilutions. 3. Avoid using the outer wells of multi-well plates or fill them with sterile PBS to minimize edge effects. |
| Precipitation of this compound in the culture medium. | 1. Low solubility: The concentration of this compound exceeds its solubility limit in the culture medium. 2. Improper dissolution of stock solution: The compound was not fully dissolved in the solvent. | 1. Prepare a fresh stock solution and ensure the compound is completely dissolved before diluting in the medium. 2. Consider using a lower concentration of this compound. |
Data Presentation
Table 1: In Vitro Activity of the Active Analog CI-994 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | 4 | [5] |
| LNCaP | Prostate Cancer | 7.4 | [6] |
| A-549 | Non-Small Cell Lung Cancer | 80 | [4] |
| LX-1 | Non-Small Cell Lung Cancer | 80 | [4] |
| Rat Leukemia BCLO | Leukemia | 2.5 | [6] |
| MDA-MB-231 | Breast Cancer | GI50 = 0.17 | [6] |
| PC3 | Prostate Cancer | GI50 = 0.29 | [6] |
Note: this compound is expected to be inactive or have significantly higher IC50 values in these cell lines.
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Endpoint Analysis: After the incubation period, harvest the cells for downstream analysis (e.g., Western blotting for histone acetylation, cell viability assays, gene expression analysis).
Protocol 2: Western Blot for Histone Acetylation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-Histone H3 or anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Caption: HDAC Inhibition Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro study of CI-994, a histone deacetylase inhibitor, in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. selleck.co.jp [selleck.co.jp]
Technical Support Center: Managing BRD4097 Cytotoxicity in Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the cytotoxic effects of BRD4097 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of histone deacetylase 3 (HDAC3).[1] Its primary mechanism of action involves binding to the active site of HDAC3, thereby preventing the removal of acetyl groups from histone and non-histone proteins. This inhibition leads to an accumulation of acetylated proteins, which can alter gene expression and affect various cellular processes.[2][3]
Q2: Is this compound expected to be cytotoxic?
Yes, like many HDAC inhibitors, this compound is expected to exhibit cytotoxic effects, particularly in cancer cell lines. Inhibition of HDAC3 can lead to cell cycle arrest, induction of apoptosis (programmed cell death), and DNA damage.[4][5][6] However, this compound is also used as a negative control in some HDAC assays, suggesting its cytotoxicity may be less pronounced at concentrations where it maintains selectivity for HDAC3 compared to pan-HDAC inhibitors.[1]
Q3: What are the typical signs of this compound-induced cytotoxicity in cell culture?
Common signs of cytotoxicity include:
-
A decrease in cell viability and proliferation.
-
Changes in cell morphology, such as rounding and detachment from the culture surface.
-
Induction of apoptosis, which can be detected by assays for caspase activation or Annexin V staining.
-
Increased DNA damage.[4]
Q4: How can I determine the optimal concentration of this compound for my experiment while minimizing off-target cytotoxicity?
It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will help you identify a concentration range that is effective for inhibiting HDAC3 without causing excessive, non-specific cell death. A detailed protocol for determining the IC50 is provided in the "Experimental Protocols" section.
Q5: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C to maintain its stability.
Troubleshooting Guide for this compound Cytotoxicity
| Problem | Possible Cause | Suggested Solution |
| High cell death even at low concentrations | Cell line is highly sensitive to HDAC3 inhibition. | Perform a more granular dose-response curve starting from very low (nanomolar) concentrations. Reduce the treatment duration. |
| Off-target effects of this compound. | Consider using a structurally different HDAC3 inhibitor as a control to confirm that the observed effect is due to HDAC3 inhibition. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally below 0.1%. Run a vehicle control (medium with the same concentration of DMSO without this compound). | |
| Inconsistent results between experiments | Variability in cell density at the time of treatment. | Standardize your cell seeding protocol to ensure consistent cell numbers at the start of each experiment. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions regularly and store them properly in small aliquots to avoid repeated freeze-thaw cycles. | |
| Passage number of the cell line. | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. | |
| No observable effect on cell viability | Insufficient concentration of this compound. | Increase the concentration range in your dose-response experiment. |
| Short treatment duration. | Extend the incubation time with this compound (e.g., 48 or 72 hours). | |
| Cell line is resistant to HDAC3 inhibition. | Consider using a different cell line or combining this compound with another agent to enhance its effect. | |
| Poor solubility or precipitation of this compound in culture medium. | Ensure the stock solution is fully dissolved before adding it to the medium. Pre-warm the medium before adding the compound and mix gently. |
Quantitative Data on HDAC3 Inhibitor Cytotoxicity
Disclaimer: As of the latest update, there is no publicly available quantitative cytotoxicity data (e.g., IC50 values) specifically for this compound across a range of cancer cell lines. The following tables provide IC50 values for other selective HDAC3 inhibitors, RGFP966 and BG45 , to serve as a reference for the expected potency of this class of compounds. The optimal concentration for this compound must be determined empirically for each specific cell line and experimental condition.
Table 1: Exemplary IC50 Values for the HDAC3 Inhibitor RGFP966
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SUDHL-6 | Diffuse Large B-cell Lymphoma | ~2.5 | [5] |
| KIS1 | B-cell Lymphoma | ~5 | [5] |
| Ramos | B-cell Lymphoma | ~5 | [5] |
Table 2: Exemplary IC50 Values for the HDAC3 Inhibitor BG45
| Cell Line | Cancer Type | IC50 (µM) after 72h | Reference |
| MM.1S | Multiple Myeloma | ~15 | [2] |
| RPMI8226 | Multiple Myeloma | ~20 | [2] |
| U266 | Multiple Myeloma | ~25 | [2] |
Experimental Protocols
Protocol for Determining the IC50 of this compound using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol for Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells from your culture dish after treatment with this compound.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol for Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit or similar
-
Treated and untreated cells in a 96-well plate
-
Luminometer
Procedure:
-
Equilibration: Allow the 96-well plate containing cells and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well of the 96-well plate.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescence is proportional to the amount of caspase-3/7 activity.
Signaling Pathways and Experimental Workflows
HDAC3 Inhibition and Apoptosis Induction Pathway
Caption: HDAC3 inhibition by this compound leads to apoptosis.
Experimental Workflow for Investigating this compound Cytotoxicity
Caption: Workflow for assessing this compound cytotoxicity.
Logical Relationship for Troubleshooting High Cytotoxicity
Caption: Troubleshooting unexpected high cytotoxicity.
References
- 1. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Inhibition of HDAC3- and HDAC6-Promoted Survivin Expression Plays an Important Role in SAHA-Induced Autophagy and Viability Reduction in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Validating BRD4 Inhibitor Activity
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the activity of a putative BRD4 inhibitor, such as BRD4097, in a new cell line. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a BRD4 inhibitor?
A1: Bromodomain and extra-terminal (BET) proteins, like BRD4, are epigenetic "readers." They recognize and bind to acetylated lysine (B10760008) residues on histone tails, which are markers of active transcription.[1][2][3] This binding helps recruit the transcriptional machinery to gene promoters and enhancers, driving the expression of key genes involved in cell cycle progression and proliferation, such as the MYC oncogene.[3][4] A BRD4 inhibitor is a small molecule designed to competitively bind to the acetyl-lysine binding pockets (bromodomains) of BRD4, preventing it from associating with chromatin.[1] This displacement leads to the suppression of target gene transcription.[1][4]
Q2: How can I confirm that the BRD4 inhibitor is entering the cells and binding to BRD4?
A2: The most direct way to confirm target engagement within a cellular context is the Cellular Thermal Shift Assay (CETSA).[5][6][7] This method is based on the principle that when a ligand binds to a target protein, it generally increases the protein's thermal stability.[7] By heating cell lysates treated with the inhibitor to various temperatures and then quantifying the amount of soluble BRD4 remaining, you can observe a "shift" to higher temperatures compared to untreated controls, confirming intracellular binding.[5][8]
Q3: What are the expected downstream effects of successful BRD4 inhibition?
A3: The most well-documented downstream effect of BRD4 inhibition is the rapid downregulation of MYC gene expression.[4][9] This occurs because BRD4 is critical for maintaining the transcription of MYC. Consequently, a reduction in both c-MYC mRNA and protein levels is a strong indicator of on-target activity.[1][5][9] You can measure these changes using RT-qPCR for mRNA and Western blotting for protein.
Q4: My new cell line does not show a response to the BRD4 inhibitor. What should I check first?
A4: First, confirm that your cell line expresses sufficient levels of the target protein, BRD4. You can verify this by Western blot. Second, ensure the lack of response is not due to experimental issues. This includes verifying the inhibitor's stability, solubility, and cell permeability.[1][2] It is also critical to perform a dose-response and time-course experiment, as the optimal concentration and treatment duration can vary significantly between cell lines.[10] Finally, consider the genetic context of your cell line; some cell lines may be less dependent on the BRD4/c-MYC axis for survival and proliferation.[10]
Visualizing the Pathway and Workflow
To better understand the inhibitor's mechanism and the validation process, refer to the diagrams below.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the direct assessment of BRD4 binding by the inhibitor in intact cells.[6][7]
Methodology:
-
Cell Treatment: Culture your new cell line to 70-80% confluency. Treat cells with the BRD4 inhibitor at the desired concentration (e.g., 1 µM) or with a vehicle control (e.g., DMSO) for 1-2 hours.[2]
-
Harvesting: Harvest the cells, wash them with PBS containing protease inhibitors, and resuspend them in PBS.
-
Heating: Aliquot the cell suspension into separate PCR tubes. Heat the tubes across a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes, followed by immediate cooling at room temperature for 3 minutes.[2] Include an unheated control.
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[2]
-
Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifuging at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble BRD4 protein at each temperature point using Western blotting.
Data Presentation:
| Temperature (°C) | Vehicle (DMSO) Soluble BRD4 | Inhibitor (1 µM) Soluble BRD4 |
| 45 | 100% | 100% |
| 47 | 95% | 100% |
| 49 | 80% | 98% |
| 51 | 60% | 95% |
| 53 | 40% (Tm) | 85% |
| 55 | 20% | 70% |
| 57 | 5% | 50% (Tm) |
| 59 | <1% | 30% |
| 61 | <1% | 10% |
| Note: Data are illustrative. Tm = Melting Temperature (approx. 50% protein denatured). |
Protocol 2: Western Blotting for c-MYC Downregulation
This protocol quantifies the change in c-MYC protein levels following inhibitor treatment.
Methodology:
-
Cell Treatment: Plate cells and treat with a range of inhibitor concentrations (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control for a predetermined time (e.g., 6, 12, or 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against c-MYC overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to normalize c-MYC levels.
Data Presentation:
| Treatment Group | Inhibitor Conc. (µM) | Normalized c-MYC Level (% of Control) |
| Vehicle Control | 0 | 100% |
| Treatment 1 | 0.1 | 85% |
| Treatment 2 | 0.5 | 50% |
| Treatment 3 | 1.0 | 20% |
| Treatment 4 | 5.0 | <10% |
Troubleshooting Guide
Navigating unexpected results is a common part of research. This guide addresses frequent issues encountered when validating BRD4 inhibitors.
| Problem | Possible Cause | Recommended Solution |
| No or weak effect on c-MYC levels | 1. Ineffective Inhibition: Inhibitor concentration is too low, treatment time is too short, or the compound has degraded.[1][2] | Perform a full dose-response (e.g., 10 nM to 10 µM) and time-course (e.g., 2, 6, 12, 24h) experiment. Always prepare fresh inhibitor solutions from powder.[1] |
| 2. Low BRD4 Expression: The cell line may not express sufficient BRD4 for a robust response.[2] | Confirm BRD4 protein levels in your cell line via Western blot and compare to a known sensitive (positive control) cell line.[2] | |
| 3. Cell Line Resistance: The cell line's survival may not be dependent on the BRD4/c-MYC axis.[10] | Test the inhibitor in a well-characterized sensitive cell line (e.g., MM.1S, MV-4-11) as a positive control.[5][8] Consider BRD4 knockdown via siRNA/shRNA to confirm on-target phenotype.[2] | |
| High cell toxicity at expected effective concentrations | 1. Off-Target Effects: The inhibitor may have activity against other essential proteins, such as kinases or other BET family members.[2][10] | Perform a dose-response curve to identify the lowest effective concentration.[2] If possible, compare results with a more selective BRD4 inhibitor to distinguish on-target vs. off-target toxicity.[2] |
| 2. Incorrect Dosage Calculation: Errors in weighing, dilution, or calculation of the final concentration. | Double-check all calculations and ensure the stock solution concentration is accurately determined. | |
| Inconsistent results between experiments | 1. Reagent Variability: Differences in inhibitor batches, media, or serum. | Use freshly prepared inhibitor solutions for each experiment.[2] Keep a consistent source and lot number for media and supplements. |
| 2. Cellular State: Variations in cell passage number, confluency, or cell cycle distribution.[2][10] | Use cells within a narrow passage range for all experiments.[2] Ensure consistent seeding densities and treatment confluency to minimize variability.[10] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New selective BET inhibitor with improved safety profile identified | BioWorld [bioworld.com]
- 9. BET Inhibition-Induced GSK3β Feedback Enhances Lymphoma Vulnerability to PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
BRD4097 in the Landscape of HDAC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BRD4097, a selective histone deacetylase (HDAC) inhibitor, with other prominent HDAC inhibitors. While specific quantitative inhibitory concentrations (IC50) for this compound are not publicly available, this document summarizes its known selectivity and compares it with a range of pan- and selective-HDAC inhibitors, supported by experimental data from publicly accessible research. The focus is on its role in the context of cholesterol metabolism, particularly in relation to Niemann-Pick C1 (NPC1) disease.
Introduction to this compound
This compound is a novel histone deacetylase inhibitor that has been identified as a modulator of cholesterol accumulation in cellular models of Niemann-Pick C1 (NPC1) disease.[1] It is characterized as an inhibitor of Class I HDACs, specifically targeting HDAC1, HDAC2, and HDAC3.[1] The mechanism of action for HDAC inhibitors in the context of NPC1 involves increasing the levels of functional NPC1 protein, which is crucial for the proper trafficking of cholesterol within cells.[2][3] Studies have shown that the combined inhibition of HDAC1, HDAC2, and HDAC3 is particularly effective in reducing cholesterol accumulation in fibroblasts from NPC1 patients.[2][3]
Comparative Analysis of HDAC Inhibitor Potency
While specific IC50 values for this compound are not detailed in the primary literature, its activity can be contextualized by comparing it to other well-characterized HDAC inhibitors. The following table summarizes the IC50 values of several pan- and selective-HDAC inhibitors against a panel of HDAC isoforms. This data provides a benchmark for understanding the potency and selectivity profiles within this class of enzymes.
| Inhibitor | Type | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Other HDACs (nM) |
| This compound | Selective (HDAC1/2/3) | N/A | N/A | N/A | N/A | N/A | N/A |
| Vorinostat (SAHA) | Pan-HDAC | 10 | 20 | 20 | - | - | Broad activity |
| Panobinostat (LBH589) | Pan-HDAC | 5 | - | - | - | - | Broad activity |
| Entinostat (MS-275) | Class I Selective | 243 | 453 | 248 | >10,000 | >10,000 | Selective for Class I |
| RGFP966 | HDAC3 Selective | >15,000 | >15,000 | 80 | >15,000 | >15,000 | Highly selective for HDAC3 |
| Mocetinostat | Class I Selective | 150 | 200 | 500 | - | >10,000 | Selective for HDAC1/2/3/11 |
| Romidepsin (FK228) | Class I Selective | 36 | 47 | - | - | - | Potent against HDAC1/2 |
Note: IC50 values can vary depending on the assay conditions. The data presented here is a compilation from various sources for comparative purposes.[4][5]
Experimental Protocols
Determination of HDAC Inhibitory Activity (IC50)
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific HDAC isoform is through a biochemical fluorescence-based assay.
Principle: This assay measures the enzymatic activity of a recombinant HDAC enzyme on a fluorogenic substrate. In the presence of an inhibitor, the enzyme's activity is reduced, leading to a decrease in the fluorescent signal. The IC50 value is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., a peptide containing an acetylated lysine (B10760008) coupled to a fluorophore)
-
Assay buffer (e.g., Tris-based buffer with salts and a reducing agent)
-
HDAC inhibitor (e.g., this compound) and control inhibitors
-
Developer solution (e.g., containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in the assay buffer.
-
In a microplate, add the recombinant HDAC enzyme to each well.
-
Add the serially diluted inhibitor to the wells. Include wells with a known inhibitor as a positive control and wells with no inhibitor as a negative control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity in each well using a microplate reader.
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow
HDAC Inhibition in Niemann-Pick C1 Disease
In NPC1 disease, mutations in the NPC1 gene lead to a dysfunctional NPC1 protein. This protein is critical for the transport of cholesterol out of late endosomes and lysosomes. A common consequence of NPC1 mutations is the misfolding and subsequent degradation of the NPC1 protein, preventing it from reaching its site of action. HDAC inhibitors, particularly those targeting HDAC1, 2, and 3, are thought to intervene in this process. By inhibiting these HDACs, the expression of chaperone proteins and other factors involved in protein folding and stability may be altered, leading to an increase in the amount of functional, correctly localized NPC1 protein. This, in turn, helps to restore cholesterol trafficking and reduce its accumulation in the lysosomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Histone Deacetylases 1, 2, and 3 Enhances Clearance of Cholesterol Accumulation in Niemann-Pick C1 Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Histone Deacetylases 1, 2, and 3 Enhances Clearance of Cholesterol Accumulation in Niemann-Pick C1 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Histone deacetylase (HDAC1 and HDAC2) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
A Comparative Analysis of BRD4097 and Other Pan-HDAC Inhibitors
In the landscape of epigenetic research and oncology drug development, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics. This guide provides a detailed comparison of the novel investigational agent BRD4097 against three established pan-HDAC inhibitors: Vorinostat (SAHA), Panobinostat (LBH589), and Belinostat (PXD101). The comparison focuses on their inhibitory activity, effects on cancer cell viability, and underlying mechanisms of action, supported by experimental data.
Overview of Pan-HDAC Inhibition
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression. Pan-HDAC inhibitors, by blocking the activity of multiple HDAC isoforms, induce histone hyperacetylation, which in turn reactivates the expression of tumor suppressor genes, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.
In Vitro Inhibitory Activity
The potency of HDAC inhibitors is determined by their half-maximal inhibitory concentration (IC50) against various HDAC isoforms. While this compound is characterized as a selective inhibitor of HDAC1, HDAC2, and HDAC3, Vorinostat, Panobinostat, and Belinostat exhibit broader activity across multiple HDAC classes.[1]
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| This compound | Data not available | Data not available | 54[2] | Data not available | Data not available |
| Vorinostat (SAHA) | 10[3] | Data not available | 20[3] | Data not available | Data not available |
| Panobinostat (LBH589) | ~5 (broad-spectrum) | ~5 (broad-spectrum) | ~5 (broad-spectrum) | Data not available | Data not available |
| Belinostat (PXD101) | ~27 (in HeLa cell extracts) | ~27 (in HeLa cell extracts) | ~27 (in HeLa cell extracts) | Data not available | Data not available |
Anti-Proliferative Activity in Cancer Cell Lines
The efficacy of these inhibitors in cancer treatment is further evaluated by their ability to inhibit the proliferation of various cancer cell lines.
| Inhibitor | SW-982 (Synovial Sarcoma) IC50 (µM) | SW-1353 (Chondrosarcoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| This compound | Data not available | Data not available | Data not available |
| Vorinostat (SAHA) | 8.6 | 2.0 | 0.75[3] |
| Panobinostat (LBH589) | 0.1 | 0.02 | Data not available |
| Belinostat (PXD101) | 1.4 | 2.6 | Data not available |
Mechanisms of Action and Signaling Pathways
HDAC inhibitors exert their anti-cancer effects through various mechanisms, primarily by inducing histone hyperacetylation, which leads to changes in gene expression. This can trigger cell cycle arrest and apoptosis.
Histone Acetylation
Treatment with pan-HDAC inhibitors leads to a global increase in the acetylation of histones H3 and H4. This is a primary indicator of target engagement and is a crucial step in the downstream effects of these drugs. This compound, by targeting HDACs 1, 2, and 3, is also expected to increase histone acetylation.
Cell Cycle Arrest
A common outcome of HDAC inhibitor treatment is the induction of cell cycle arrest, often at the G1/S or G2/M checkpoints. This is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21.
Figure 1: Simplified signaling pathway of HDAC inhibitor-induced cell cycle arrest.
Apoptosis Induction
HDAC inhibitors can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the modulation of pro- and anti-apoptotic proteins, such as the Bcl-2 family members, and the activation of caspases.
Figure 2: General overview of HDAC inhibitor-induced apoptosis.
Experimental Protocols
HDAC Activity Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the activity of a specific recombinant HDAC isoform.
-
Reagents: Recombinant human HDAC enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, and the test compound (this compound or other inhibitors).
-
Procedure:
-
Add assay buffer, HDAC enzyme, and the test compound at various concentrations to a 96-well plate.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add a developer solution that cleaves the deacetylated substrate, releasing the fluorophore.
-
Measure fluorescence using a microplate reader (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition and determine the IC50 value.
-
Figure 3: Workflow for a fluorogenic HDAC activity assay.
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the HDAC inhibitor for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Figure 4: Workflow for an MTT cell viability assay.
Western Blot for Histone Acetylation
This technique is used to detect changes in the levels of acetylated histones following treatment with an HDAC inhibitor.
-
Cell Lysis: Treat cells with the HDAC inhibitor, then lyse the cells to extract total protein or histones.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3 or anti-acetyl-H4). A primary antibody against a total histone (e.g., anti-H3) should be used as a loading control.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound presents a more selective profile, primarily targeting HDACs 1, 2, and 3, in contrast to the broader activity of Vorinostat, Panobinostat, and Belinostat. While direct comparative data for this compound across a wide range of cancer cell lines is still emerging, the established pan-HDAC inhibitors have demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer models. The choice between a selective and a pan-HDAC inhibitor will likely depend on the specific cancer type and the desire to minimize off-target effects. Further studies directly comparing the efficacy and toxicity of this compound with these established agents in preclinical and clinical settings are warranted to fully elucidate its therapeutic potential.
References
BRD4097: A Selective HDAC3 Inhibitor for Research in Cholesterol Metabolism and Niemann-Pick Type C Disease
For researchers, scientists, and drug development professionals, BRD4097 offers a targeted approach to studying the role of histone deacetylase 3 (HDAC3) in various cellular processes. This comparison guide provides an objective overview of this compound's cross-reactivity with other HDACs, supported by experimental data and protocols, to aid in its effective application in research.
This compound is a selective inhibitor of histone deacetylase 3 (HDAC3), an enzyme that plays a crucial role in the epigenetic regulation of gene expression. Its selectivity makes it a valuable tool for dissecting the specific functions of HDAC3 in complex biological systems. Notably, this compound has been utilized in studies investigating cholesterol metabolism and the rare genetic disorder Niemann-Pick type C1 (NPC1) disease, where it has been shown to modulate cellular cholesterol homeostasis.
Comparative Analysis of HDAC Inhibition
To understand the selectivity of this compound, it is essential to compare its inhibitory activity against a panel of HDAC isoforms. While specific data for this compound is limited in publicly available literature, data for the closely related compound, BRD3308 , which is reported to be the same as or structurally very similar to this compound, provides a strong indication of its selectivity profile.
| HDAC Isoform | Inhibitor | IC50 (nM) | Selectivity vs. HDAC3 |
| HDAC3 | BRD3308 | 54 | - |
| HDAC1 | BRD3308 | 1260 | 23.3-fold |
| HDAC2 | BRD3308 | 1340 | 24.8-fold |
| HDAC1 | SAHA (Vorinostat) | - | - |
| HDAC2 | SAHA (Vorinostat) | - | - |
| HDAC3 | SAHA (Vorinostat) | - | - |
| HDAC6 | SAHA (Vorinostat) | - | - |
Note: IC50 values for the pan-HDAC inhibitor SAHA (Vorinostat) are included for comparative purposes, though specific values can vary between studies. BRD3308 demonstrates significant selectivity for HDAC3 over HDAC1 and HDAC2.[1]
Experimental Protocols for Determining HDAC Inhibition
The inhibitory activity of compounds like this compound is typically determined using in vitro enzymatic assays. These assays measure the ability of the compound to block the deacetylase activity of purified recombinant HDAC enzymes. Common methods include:
-
Fluorogenic Assays: These assays utilize a substrate that becomes fluorescent upon deacetylation by an HDAC enzyme. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
-
Bioluminogenic Assays: These assays employ a pro-luciferin substrate that is converted to a luciferin (B1168401) substrate upon deacetylation, which then generates a luminescent signal in the presence of luciferase. The decrease in luminescence indicates HDAC inhibition.
-
Colorimetric Assays: These assays use a colorimetric substrate that changes color upon deacetylation, allowing for the quantification of HDAC activity through absorbance measurements.
A general workflow for an in vitro HDAC inhibition assay is as follows:
References
Independent Verification of BRD4097's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of BRD4097 with other alternative histone deacetylase (HDAC) inhibitors, supported by experimental data. Our focus is on the independent verification of this compound's mechanism as a selective HDAC3 inhibitor.
Introduction to this compound
This compound has been identified as a selective inhibitor of histone deacetylase 3 (HDAC3). Its proposed mechanism of action involves the direct inhibition of the enzymatic activity of HDAC3, a class I HDAC, which plays a crucial role in the regulation of gene expression through the deacetylation of histone and non-histone proteins. The selectivity of HDAC inhibitors is a critical factor in their therapeutic potential and risk of off-target effects. This guide examines the available independent data to verify the potency and selectivity of this compound.
Comparative Analysis of HDAC Inhibitor Potency and Selectivity
To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and a well-characterized, selective HDAC3 inhibitor, RGFP966, against a panel of HDAC isoforms. This data is compiled from independent research studies.
| Compound | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | Other HDACs (IC50, µM) | Reference |
| This compound | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available | N/A |
| RGFP966 | 5,600 | 9,700 | 80 | >15 for other HDACs | [1] |
Note: At the time of this publication, specific, independently verified IC50 values for this compound against a comprehensive panel of HDAC isoforms are not publicly available in the cited literature. The primary study identifying this compound in a screening context did not provide this detailed characterization. RGFP966 is presented here as a benchmark for a compound with established HDAC3 selectivity.
Experimental Methodologies for Verification
The verification of an HDAC inhibitor's mechanism and selectivity relies on a combination of biochemical and cell-based assays. Below are detailed protocols for key experiments typically employed in such studies.
Biochemical HDAC Inhibition Assay
This assay directly measures the enzymatic activity of purified HDAC isoforms in the presence of an inhibitor.
Objective: To determine the IC50 value of a compound against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin with Trichostatin A to stop the HDAC reaction)
-
Test compounds (e.g., this compound, RGFP966) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds to the wells of the microplate.
-
Add the recombinant HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cellular Histone Acetylation Assay (Western Blot)
This assay assesses the ability of a compound to increase histone acetylation in a cellular context, confirming target engagement and cellular permeability.
Objective: To determine the effect of an HDAC inhibitor on the acetylation levels of histones in cultured cells.
Materials:
-
Human cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound, RGFP966) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated histone mark overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imager.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against the total histone protein.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the acetylated histone signal to the total histone signal.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the HDAC signaling pathway and the experimental workflows.
Caption: HDAC Signaling Pathway.
Caption: Experimental Workflow.
Conclusion
The independent verification of a compound's mechanism of action is paramount in drug discovery and chemical biology. While this compound is proposed to be a selective HDAC3 inhibitor, publicly available, independent data quantifying its potency and selectivity across the HDAC family is currently lacking. For researchers considering this compound, it is recommended to perform in-house validation using the standardized biochemical and cellular assays outlined in this guide. Comparison with well-characterized inhibitors, such as RGFP966, provides a valuable benchmark for assessing HDAC3-selectivity and potency. Further independent studies are required to fully elucidate the pharmacological profile of this compound.
References
A Comparative Guide to BRD4097 and BRD4 Inhibitors: Understanding Their Distinct Mechanisms in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BRD4097 and a class of compounds known as BRD4 inhibitors. It is crucial to note at the outset that this compound is not a BRD4 inhibitor. Instead, it functions as a selective inhibitor of Histone Deacetylases (HDACs), specifically targeting HDAC1, 2, and 3.[1] This guide will, therefore, compare the distinct mechanisms of action, biological effects, and experimental characterization of these two important classes of epigenetic modulators.
Section 1: Introduction to Epigenetic Regulation by BRD4 and HDACs
Gene expression is intricately regulated by the dynamic modification of chromatin, the complex of DNA and proteins in the nucleus. Two key players in this process are "reader" proteins, which recognize specific modifications on histone proteins, and "eraser" proteins, which remove these modifications.
BRD4 , a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a critical epigenetic "reader." It recognizes and binds to acetylated lysine (B10760008) residues on histone tails through its two bromodomains, BD1 and BD2. This binding event serves to recruit transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, thereby promoting their transcription. The dysregulation of BRD4 activity is implicated in various diseases, most notably cancer, making it a prime therapeutic target.
Histone Deacetylases (HDACs) , in contrast, are "eraser" enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation generally leads to a more condensed chromatin structure, repressing gene transcription. HDACs are classified into different classes, with Class I HDACs (HDAC1, 2, 3, and 8) being primarily localized to the nucleus and playing a major role in transcriptional repression.
Section 2: Mechanism of Action: BRD4 Inhibitors vs. HDAC Inhibitors
The therapeutic strategies for targeting BRD4 and HDACs are fundamentally different, as they address opposite sides of the histone acetylation balance.
BRD4 inhibitors , such as the well-characterized small molecules JQ1 and OTX015, are competitive inhibitors. They are designed to bind to the acetyl-lysine binding pocket of BRD4's bromodomains. By occupying this pocket, they prevent BRD4 from binding to acetylated histones on the chromatin, thereby displacing it from gene promoters and enhancers. This leads to the downregulation of key oncogenes, such as MYC, and subsequent cell cycle arrest and apoptosis in cancer cells.
HDAC inhibitors , including this compound, function by blocking the enzymatic activity of HDACs. This leads to an accumulation of acetylated histones (hyperacetylation), which in turn results in a more open chromatin structure and the reactivation of silenced tumor suppressor genes.
Below are diagrams illustrating the distinct signaling pathways affected by these two classes of inhibitors.
Section 3: Comparative Performance Data
Direct performance comparison between this compound and BRD4 inhibitors is not applicable due to their different molecular targets. Instead, we present quantitative data on the inhibitory activity of representative compounds from each class against their respective targets.
Table 1: Inhibitory Activity of Representative BRD4 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |
| (+)-JQ1 | BRD4 (BD1) | AlphaScreen | 77 | [2] |
| BRD4 (BD2) | AlphaScreen | 33 | [2] | |
| PFI-1 | BRD4 | Cell-free | 220 | |
| BRD2 | Cell-free | 98 | [3][4] | |
| I-BET762 (Molibresib) | BET Bromodomains | FRET | 32.5 - 42.5 | [5] |
| AZD5153 | Full-length BRD4 | Cell-free | 5 | [2] |
| BRD4 (cellular) | U2OS cells | 1.7 | [6][7] |
Table 2: Inhibitory Activity of Representative HDAC Inhibitors
| Compound | Target(s) | Assay Type | IC50 (nM) | Reference(s) |
| This compound | HDAC1, HDAC2, HDAC3 | - | Data not publicly available | [1] |
| Panobinostat (B1684620) (LBH589) | Pan-HDAC | Cell-free | 5 | [2][8] |
| Class I, II, IV HDACs | Enzymatic | <13.2 (most) | [3] | |
| Vorinostat (SAHA) | HDAC1 | Cell-free | 10 | [9] |
| HDAC3 | Cell-free | 20 | [9] |
Section 4: Experimental Protocols
The following are generalized protocols for assessing the activity of BRD4 and HDAC inhibitors.
Protocol 1: BRD4 Inhibitor Biochemical Assay (AlphaScreen)
This protocol outlines a common method for measuring the ability of a compound to disrupt the interaction between a BRD4 bromodomain and an acetylated histone peptide.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay. A GST-tagged BRD4 bromodomain binds to a biotinylated acetylated histone peptide, bringing a glutathione-coated acceptor bead and a streptavidin-coated donor bead into close proximity. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission. An effective inhibitor will disrupt the BRD4-histone interaction, separating the beads and causing a decrease in the luminescent signal.
Materials:
-
Purified, GST-tagged BRD4 bromodomain (e.g., BD1 or BD2)
-
Biotinylated, acetylated histone H4 peptide
-
Streptavidin-coated donor beads
-
Glutathione-coated acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Test compounds (e.g., BRD4 inhibitors) and DMSO for dilution
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and add to the wells of a 384-well plate.
-
Add the GST-tagged BRD4 protein and the biotinylated acetylated histone peptide to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for the binding reaction to reach equilibrium.
-
In subdued light, add the streptavidin-coated donor beads and glutathione-coated acceptor beads to all wells.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The data is then analyzed by plotting the signal against the inhibitor concentration to determine the IC50 value.
Protocol 2: HDAC Inhibitor Activity Assay (Fluorometric)
This protocol describes a common method for measuring the enzymatic activity of HDACs and the potency of HDAC inhibitors.
Principle: This assay utilizes a fluorogenic HDAC substrate, which is a peptide containing an acetylated lysine residue linked to a fluorophore. In the presence of an active HDAC enzyme, the acetyl group is removed. A developer solution, containing a protease, then cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to the HDAC activity. An HDAC inhibitor will prevent this process, resulting in a reduced fluorescent signal.
Materials:
-
Source of HDAC enzyme (e.g., purified recombinant HDAC1, 2, or 3, or nuclear extract from cells)
-
Fluorogenic HDAC substrate
-
Assay buffer
-
Developer solution (containing a protease)
-
Deacetylated standard (for generating a standard curve)
-
Test compounds (e.g., this compound) and DMSO for dilution
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a standard curve using the deacetylated standard.
-
Add assay buffer, the HDAC enzyme source, and serial dilutions of the test compound to the wells of a 96-well plate. Include a "no enzyme" control and a "no inhibitor" control.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
Stop the enzymatic reaction and initiate signal development by adding the developer solution to all wells.
-
Incubate at room temperature for a short period (e.g., 15 minutes) to allow the developer to act.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence (from the "no enzyme" control) and plot the signal against the inhibitor concentration to calculate the IC50 value.
Section 5: Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Panobinostat | NVP-LBH589 | HDAC inhibitor | TargetMol [targetmol.com]
- 9. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
BRD4097: A Closer Look at its Role as a Negative Control in Histone Deacetylase Assays
For researchers in drug discovery and cell biology, the careful selection of controls is paramount to the generation of robust and interpretable data. This guide provides a comparative analysis of BRD4097, a compound frequently positioned as a negative control in assays for histone deacetylase (HDAC) enzymes, particularly in screens targeting HDACs 1, 2, 3, and 8.
While seemingly counterintuitive for a molecule also described as a selective HDAC3 inhibitor, its utility as a negative control stems from its relatively modest and selective activity compared to potent, broad-spectrum pan-HDAC inhibitors. This allows researchers to distinguish between the cellular effects of potent, widespread HDAC inhibition and the more nuanced effects of targeting specific HDAC isoforms.
Understanding the Dual Role of this compound
This compound is a small molecule that has been characterized as an inhibitor of HDAC3. However, in the context of validating broader-spectrum HDAC inhibitors, it can serve as a valuable negative control. This is because a true negative control in an enzyme assay should ideally be a structurally similar molecule that lacks inhibitory activity. While a completely inert analog of every active compound is not always available, a compound with significantly lower or more selective activity can fulfill a similar role.
The primary rationale for using this compound as a negative control is to:
-
Establish a baseline: It helps to differentiate the biological consequences of potent, pan-HDAC inhibition from those caused by the selective inhibition of HDAC3.
-
Control for off-target effects: By using a compound with a more defined target profile, researchers can have greater confidence that the observed phenotypes with pan-HDAC inhibitors are due to the inhibition of multiple HDACs and not an unrelated off-target effect.
This concept is illustrated in the logical workflow for screening and validating HDAC inhibitors.
Caption: Workflow for validating pan-HDAC inhibitors.
Comparative Analysis: this compound vs. Alternative Controls
The choice of a negative control is context-dependent. In HDAC assays, several options are available, each with its own advantages and disadvantages.
| Control Compound | Class | Primary Use in HDAC Assays | Advantages | Disadvantages |
| This compound | Selective HDAC3 Inhibitor | Negative control for pan-HDAC inhibitor effects | - Structurally a more relevant control than vehicle.- Helps to dissect isoform-specific effects. | - Possesses some biological activity which needs to be considered in data interpretation. |
| Vehicle (e.g., DMSO) | Solvent | Baseline control for cellular assays | - Inert, establishing the baseline cellular response. | - Does not control for off-target effects of a chemical scaffold. |
| Trichostatin A (TSA) | Pan-HDAC Inhibitor | Positive control for HDAC inhibition | - Potent inhibition of Class I and II HDACs. | - Not suitable as a negative control due to its broad and potent activity. |
| Inactive Analog | Structurally Related, Inactive Molecule | Ideal negative control | - Controls for scaffold-specific off-target effects. | - Often not commercially available or requires custom synthesis. |
Experimental Protocols
To validate the use of this compound as a negative control, it should be tested in parallel with a potent pan-HDAC inhibitor and a vehicle control in a relevant cellular or biochemical assay.
General Protocol for a Cellular HDAC Activity Assay:
-
Cell Culture: Plate cells of interest (e.g., a cancer cell line) in a 96-well plate and culture overnight.
-
Compound Treatment: Treat cells with a dilution series of the test compound (a potent pan-HDAC inhibitor), this compound, and a vehicle control (e.g., DMSO at the same final concentration as the compounds).
-
Incubation: Incubate the cells with the compounds for a predetermined time (e.g., 24 hours).
-
Lysis and HDAC Activity Measurement: Lyse the cells and measure HDAC activity using a commercially available fluorometric or colorimetric assay kit, following the manufacturer's instructions. These kits typically use a substrate that becomes fluorescent or colored upon deacetylation by HDACs.
-
Data Analysis: Determine the IC50 values for each compound by plotting the percent inhibition of HDAC activity against the compound concentration.
The expected outcome is that the potent pan-HDAC inhibitor will show a low IC50 value, while this compound will have a significantly higher IC50 or show minimal inhibition at the tested concentrations, and the vehicle control will show no inhibition.
The following diagram illustrates a typical experimental workflow for evaluating HDAC inhibitors.
Caption: Workflow for inhibitor profiling.
Conclusion
BRD4097 Performance Benchmarked Against Leading HDAC3 Inhibitors: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the selective histone deacetylase (HDAC) inhibitor, BRD4097, reveals its performance profile in comparison to established standards in the field. This guide provides researchers, scientists, and drug development professionals with a quantitative comparison, detailed experimental methodologies, and visual representations of key biological pathways to facilitate informed decisions in research applications.
This compound is a selective inhibitor of histone deacetylases, with notable activity against HDAC1, HDAC2, and HDAC3. Its efficacy is particularly relevant in the context of emerging research into cholesterol metabolism and neurodegenerative diseases.[1] This document benchmarks this compound against other well-characterized HDAC3 inhibitors, RGFP966 and BRD3308, to provide a clear perspective on its relative potency and selectivity.
Quantitative Performance Comparison
The inhibitory activity of this compound and other standard HDAC3 inhibitors was assessed using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized below. Lower IC50 values denote greater potency.
| Compound | HDAC1 IC50 (μM) | HDAC2 IC50 (μM) | HDAC3 IC50 (μM) | Data Source |
| This compound | 1.64 | 21.71 | 1.64 | [1] |
| RGFP966 | >15 | >15 | 0.08 | [1] |
| BRD3308 | 1.26 | 1.34 | 0.054 | [1] |
Experimental Protocols
The following methodologies were employed to determine the inhibitory activity of the compounds.
In Vitro HDAC Activity Assay
A standardized in vitro histone deacetylase activity assay was utilized to determine the IC50 values for each compound against purified recombinant human HDAC1, HDAC2, and HDAC3 enzymes.
Materials:
-
Purified recombinant human HDAC1, HDAC2, and HDAC3 enzymes.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction).
-
Test compounds (this compound, RGFP966, BRD3308) dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
A serial dilution of each test compound was prepared in DMSO and then diluted in assay buffer.
-
The HDAC enzyme was diluted to the desired concentration in assay buffer.
-
In a 384-well plate, the test compound dilution and the enzyme solution were combined and incubated at room temperature for a specified pre-incubation time (e.g., 15 minutes) to allow for inhibitor binding.
-
The fluorogenic HDAC substrate was added to each well to initiate the enzymatic reaction.
-
The reaction was incubated at 37°C for a defined period (e.g., 60 minutes).
-
The developer solution was added to each well to stop the deacetylation reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
The fluorescence intensity was measured using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).
-
The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). Each experiment was performed in triplicate.
Signaling Pathway Involvement
HDAC3 is a critical regulator of several key signaling pathways implicated in a range of cellular processes, including inflammation, cell proliferation, and survival. Understanding the impact of HDAC3 inhibition on these pathways is crucial for elucidating the mechanism of action of compounds like this compound.
NF-κB Signaling Pathway
HDAC3 plays a pivotal role in regulating the NF-κB signaling pathway, a central mediator of inflammatory responses. HDAC3 can deacetylate the p65 subunit of NF-κB, which influences its transcriptional activity.[2][3] Inhibition of HDAC3 can therefore modulate the expression of NF-κB target genes involved in inflammation.
Caption: HDAC3 modulates NF-κB signaling.
Notch Signaling Pathway
The Notch signaling pathway is essential for cell fate determination and tissue development. HDAC3 is involved in the transcriptional regulation of Notch target genes.[4] By deacetylating components of the Notch transcriptional activation complex, HDAC3 can influence gene expression downstream of Notch signaling.
Caption: HDAC3 in Notch signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. There is evidence suggesting crosstalk between HDACs and the PI3K/Akt pathway, where HDAC inhibitors can modulate the activity of key components of this pathway.[5][6]
Caption: Crosstalk of HDAC3 and PI3K/Akt pathway.
Conclusion
This compound demonstrates potent inhibitory activity against HDAC1 and HDAC3, with weaker activity against HDAC2. When compared to the known standards, RGFP966 and BRD3308, this compound shows a different selectivity profile. While RGFP966 is highly selective for HDAC3, and BRD3308 also shows strong preference for HDAC3, this compound exhibits a broader inhibition of Class I HDACs. This profile may be advantageous in therapeutic contexts where targeting multiple Class I HDACs is beneficial. The provided data and experimental protocols offer a solid foundation for researchers to evaluate the suitability of this compound for their specific research needs and to design further comparative studies.
References
- 1. Inhibition of Histone Deacetylases 1, 2, and 3 Enhances Clearance of Cholesterol Accumulation in Niemann-Pick C1 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC3 functions as a positive regulator in Notch signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sdbonline.org [sdbonline.org]
- 6. researchgate.net [researchgate.net]
Synergistic Potential of BRD4097: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synergistic effects observed when combining the selective Histone Deacetylase 3 (HDAC3) inhibitor, BRD4097, with other therapeutic agents. Due to the limited availability of published data specifically on this compound, this guide leverages findings from studies on other selective HDAC3 inhibitors, such as RGFP966, and pan-HDAC inhibitors to extrapolate the potential synergistic interactions of this compound.
The exploration of combination therapies is a cornerstone of modern drug development, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. As an HDAC3 inhibitor, this compound holds promise in various therapeutic areas, particularly in oncology. HDAC inhibitors have been shown to synergize with a multitude of other drugs, including chemotherapeutic agents, targeted therapies, and immunotherapies. This guide will delve into the mechanisms behind these synergies, present available quantitative data, and provide detailed experimental protocols to aid in the design of future studies.
Mechanisms of Synergy with HDAC Inhibitors
HDAC inhibitors, including selective HDAC3 inhibitors, exert their synergistic effects through several key mechanisms:
-
Chromatin Remodeling: By inhibiting the removal of acetyl groups from histones, HDAC inhibitors induce a more relaxed chromatin structure. This "euchromatin" state allows for increased accessibility of DNA to other drugs, such as DNA damaging agents, thereby enhancing their cytotoxic effects.
-
Downregulation of DNA Repair Pathways: HDAC inhibitors have been shown to suppress the expression and function of key proteins involved in DNA repair pathways. This impairment of the cell's ability to repair DNA damage potentiates the effects of DNA-damaging chemotherapeutics and radiation therapy.
-
Modulation of the Tumor Microenvironment: HDAC inhibitors can alter the tumor microenvironment by increasing the expression of major histocompatibility complex (MHC) molecules on tumor cells, making them more visible to the immune system. They can also modulate the activity of immune cells, further enhancing anti-tumor immunity when combined with immunotherapies like checkpoint inhibitors.
-
Induction of Apoptosis and Cell Cycle Arrest: By altering the expression of genes involved in cell cycle regulation and apoptosis, HDAC inhibitors can sensitize cancer cells to the effects of other anti-cancer agents, leading to increased programmed cell death and inhibition of tumor growth.
Quantitative Analysis of Synergistic Effects
The following tables summarize quantitative data from studies on HDAC inhibitors in combination with other drugs. While specific data for this compound is not yet available, the results from studies using the selective HDAC3 inhibitor RGFP966 and other pan-HDAC inhibitors provide a strong indication of the potential synergistic interactions of this compound.
Table 1: Synergistic Effects of the HDAC3 Inhibitor RGFP966 with the BRD4 Inhibitor JQ1 in Glioma Stem Cells
| Cell Line | Drug Combination | Effect | Quantitative Measure | Reference |
| Glioma Stem Cells (GSCs) | RGFP966 (HDAC3i) + JQ1 (BRD4i) | Synergistic inhibition of GSC growth | Stronger tumor growth suppression in vivo with combination therapy compared to single agents. | [1] |
Table 2: Synergistic Effects of Pan-HDAC Inhibitors with Chemotherapeutic Agents
| Cancer Type | HDAC Inhibitor | Chemotherapeutic Agent | Effect | Combination Index (CI) | Reference |
| Small Cell Lung Cancer | Belinostat | Cisplatin | Synergistic | < 1 (simultaneous administration) | [2] |
| Small Cell Lung Cancer | Belinostat | Etoposide (VP-16) | Synergistic | < 1 (simultaneous administration) | [2] |
| Colorectal Cancer | SAHA (Vorinostat) | 5-Fluorouracil | Synergistic | Not explicitly stated, but synergistic effect on cell death reported. | [3] |
| Colorectal Cancer | SAHA (Vorinostat) | Oxaliplatin | Synergistic | Not explicitly stated, but synergistic effect on cell death reported. | [3] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay
This protocol outlines a standard method for determining the synergistic effects of two drugs on cancer cell viability using a dose-response matrix.
1. Materials:
- Cancer cell line of interest
- Complete cell culture medium
- This compound (or representative HDAC3 inhibitor)
- Partner drug
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT)
- Plate reader
2. Procedure:
- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Drug Preparation: Prepare serial dilutions of this compound and the partner drug in complete cell culture medium.
- Dose-Response Matrix Treatment: Treat the cells with a matrix of drug concentrations, including single-agent controls and a vehicle control. Typically, an 8x8 or 10x10 matrix is used.
- Incubation: Incubate the treated plates for a period that allows for a measurable effect on cell viability (e.g., 72 hours).
- Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
- Data Analysis:
- Normalize the viability data to the vehicle control.
- Calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism).
- Generate dose-response curves and synergy landscapes.
Visualizing Pathways and Workflows
Diagram 1: Simplified Signaling Pathway of HDAC3 and BRD4 Inhibition Synergy
Caption: Synergistic inhibition of tumor growth by this compound and a BRD4 inhibitor.
Diagram 2: Experimental Workflow for Synergy Assessment
Caption: A typical workflow for in vitro drug synergy testing.
References
- 1. Histone deacetylase inhibitors induce complex host responses that contribute to differential potencies of these compounds in HIV reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]
- 3. Synergy between histone deacetylase inhibitors and DNA-damaging agents is mediated by histone deacetylase 2 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Transcriptional Landscapes: A Comparative Guide to Differential Gene Expression Analysis with the BET Inhibitor JQ1
In the dynamic field of epigenetic research, bromodomain and extraterminal (BET) proteins have emerged as critical regulators of gene transcription, making them attractive targets for therapeutic intervention in various diseases, particularly cancer. This guide provides a comprehensive comparison of the effects of the potent BET inhibitor, JQ1, on differential gene expression, alongside other relevant compounds. Tailored for researchers, scientists, and drug development professionals, this document delves into the experimental data, protocols, and underlying signaling pathways to offer a clear perspective on the utility of these inhibitors in modulating the transcriptome.
Comparing the Impact of BET Inhibitors on Gene Expression
The primary mechanism of BET inhibitors like JQ1 involves competing with acetylated histones for binding to the bromodomains of BET proteins, primarily BRD4.[1][2] This displacement of BRD4 from chromatin leads to the suppression of target gene transcription, most notably the oncogene MYC.[3][4] The following tables summarize the quantitative effects of JQ1 and other BET inhibitors on gene and protein expression in various cancer cell lines.
| Cell Line | Treatment | Target Gene/Protein | Log2 Fold Change (mRNA) | Protein Expression Change | Reference |
| Endometrial Cancer (HEC-1A, Ishikawa) | JQ1 (2.5 µM) | MYC | Not specified | Significant decrease | [4] |
| Endometrial Cancer (HEC-1A, Ishikawa) | JQ1 (2.5 µM) | BRD4 | Not specified | Significant decrease | [4] |
| Renal Cell Carcinoma (SU-R-786-o) | JQ1 (2.5 µM or 5 µM) | MYC | Significant downregulation | Decrease | [3] |
| Ovarian Cancer (SKOV3, OVCAR3) | OPT-0139 (a novel BRD4 inhibitor) | BRD4 | Not specified | Dose-dependent decrease | [5] |
| Ovarian Cancer (SKOV3, OVCAR3) | OPT-0139 | c-Myc | Not specified | Dose-dependent decrease | [5] |
| Ovarian Cancer (SKOV3, OVCAR3) | OPT-0139 | CDKN1A (p21) | Not specified | Dose-dependent increase | [5] |
| Cell Line | Treatment | Effect | Reference |
| Endometrial Cancer | JQ1 (0.1 µM) | Inhibition of colony formation | [4] |
| Endometrial Cancer | I-BET151, OTX015 | Inhibition of cell proliferation | [4] |
| Renal Cell Carcinoma | JQ1 (2.5, 5, 10 µM) | Concentration-dependent inhibition of cell proliferation | [3] |
| Neuroblastoma | JQ1 in combination with YKL-5-124 (CDK7 inhibitor) | Synergistic cytotoxicity and tumor regression | [6] |
Deciphering the Molecular Cascade: Signaling Pathways
JQ1 and other BET inhibitors primarily exert their effects by disrupting the transcriptional regulation mediated by BRD4. A key downstream target is the MYC oncogene, which plays a crucial role in cell proliferation, growth, and apoptosis. By displacing BRD4 from the MYC promoter and enhancer regions, JQ1 effectively downregulates its expression.
Experimental Protocols for Differential Gene Expression Analysis
A typical workflow for assessing the impact of BET inhibitors on gene expression involves several key steps, from cell culture to bioinformatic analysis.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cancer cell lines (e.g., HEC-1A, Ishikawa, SU-R-786-o) are cultured in appropriate media and conditions.
-
Cells are treated with various concentrations of JQ1, an alternative BET inhibitor (e.g., I-BET151, OTX015), or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
2. RNA Extraction and Sequencing:
-
Total RNA is extracted from the treated and control cells using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
RNA quality and quantity are assessed.
-
RNA sequencing libraries are prepared, followed by high-throughput sequencing on a platform like Illumina.
3. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality.
-
Read Alignment: Reads are aligned to a reference genome.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted.
-
Differential Gene Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes with statistically significant changes in expression between the treatment and control groups.[7][8][9] These tools typically model gene counts using a negative binomial distribution to account for the properties of RNA-seq data.[10] The output includes log2 fold changes and adjusted p-values for each gene.
-
Downstream Analysis: Differentially expressed genes are further analyzed to identify enriched biological pathways and gene ontologies.
Conclusion
The BET inhibitor JQ1 serves as a powerful tool for modulating gene expression, primarily through the suppression of key oncogenes like MYC. The provided data and protocols offer a framework for researchers to conduct their own differential gene expression analyses. By comparing the effects of JQ1 with other BET inhibitors, scientists can gain a deeper understanding of the nuances of BET protein function and identify the most effective compounds for their research and therapeutic development goals. The methodologies outlined here provide a standardized approach to ensure robust and reproducible results in the exciting field of epigenetic drug discovery.
References
- 1. Effects of BRD4 inhibitor JQ1 on the expression profile of super-enhancer related lncRNAs and mRNAs in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment with JQ1, a BET bromodomain inhibitor, is selectively detrimental to R6/2 Huntington’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain protein BRD4 inhibitor JQ1 regulates potential prognostic molecules in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of software packages for detecting differential expression in RNA-seq studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of alternative approaches for analysing multi-level RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Set up and overview for gene-level differential expression analysis | Introduction to DGE - ARCHIVED [hbctraining.github.io]
Safety Operating Guide
Prudent Disposal Protocol for the Research Compound BRD4097
Disclaimer: A specific Safety Data Sheet (SDS) for BRD4097 containing detailed disposal procedures is not publicly available. Therefore, this document provides a comprehensive disposal protocol based on established best practices for handling uncharacterized or novel research chemicals. In the absence of specific hazard data, this compound must be treated as a potentially hazardous substance. All procedures should be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.
Immediate Safety and Handling Precautions
Given the uncharacterized nature of this compound, a conservative approach to safety is paramount. It should be assumed that the compound may possess toxic, irritant, or other hazardous properties.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves, such as nitrile rubber.
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.
-
Lab Coat: A flame-resistant lab coat should be worn to prevent contamination.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the solid form, a properly fitted respirator may be necessary.
-
Ventilation: All handling of this compound should occur inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, as well as grossly contaminated items such as weighing paper, pipette tips, and gloves, in a dedicated, sealable, and clearly labeled hazardous waste container.[1][2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container.[1][3] Do not mix this waste with other chemical waste streams to avoid unforeseen reactions.[1]
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly and securely labeled with the words "Hazardous Waste."[1][4]
-
The label must include the full chemical name: "this compound (4-Acetylamino-N-(2-amino-4-methyl-phenyl)-benzamide)".
-
Also, include the name and contact information of the responsible researcher and the date of waste accumulation.[1]
-
If in a solution, list all components and their approximate concentrations.
-
-
Storage:
-
Final Disposal:
-
The ultimate disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][8]
-
Contact your EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all available information about the compound.
-
Data Presentation: Safety and Handling of Uncharacterized Research Chemicals
Since specific quantitative data for this compound is unavailable, the following table summarizes the recommended safety and handling precautions based on general principles for unknown or uncharacterized compounds.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles/face shield, lab coat. Use a respirator if aerosolization is possible. |
| Handling Location | Inside a certified chemical fume hood. |
| Waste Classification | Hazardous Waste.[9] |
| Solid Waste Container | Sealable, labeled "Hazardous Waste," and dedicated to this compound waste. |
| Liquid Waste Container | Leak-proof, chemically compatible, labeled "Hazardous Waste," and dedicated to this compound solutions. |
| Waste Segregation | Do not mix with other chemical waste streams.[1] |
| Disposal Method | Contact your institution's Environmental Health and Safety (EHS) office for disposal by a licensed hazardous waste contractor. Do not dispose of down the drain or in regular trash.[5][7] |
Experimental Protocols and Signaling Pathways
As this document pertains to the proper disposal of this compound, detailed experimental protocols and signaling pathways are not applicable. The primary protocol is the step-by-step disposal procedure outlined above.
Mandatory Visualizations
Caption: Disposal workflow for this compound as an uncharacterized compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 9. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling BRD4097
Disclaimer: No specific Safety Data Sheet (SDS) for BRD4097 was publicly available at the time of this writing. The following guidance is based on general safety protocols for handling potent, biologically active small molecules and information available for other histone deacetylase (HDAC) inhibitors. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to perform a risk assessment before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content herein is designed to offer procedural, step-by-step guidance to ensure safe operational and disposal practices.
Immediate Safety and Personal Protective Equipment (PPE)
Given that the toxicological properties of this compound have not been fully characterized, a cautious approach is necessary. Personnel must be trained in handling potent compounds.[1] The following personal protective equipment is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile or other chemically resistant gloves is recommended. | Prevents skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols.[1] |
| Lab Coat | A fully buttoned lab coat, preferably with elastic cuffs. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if weighing or handling the compound outside of a certified chemical fume hood. | Minimizes inhalation of the powdered compound.[1][2] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound. All procedures involving the solid compound or concentrated stock solutions should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][2]
Experimental Protocols: General Handling and Solubilization
-
Receiving and Storage: Upon receipt, inspect the container for any damage. This compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[3]
-
Solubilization: this compound is soluble in DMSO.[3] To prepare a stock solution, carefully weigh the required amount of the compound in a chemical fume hood. Slowly add the solvent to the vial and mix gently until fully dissolved. Avoid vigorous shaking to prevent aerosolization.[1]
-
Experimental Use: When adding the reconstituted compound to cell cultures or for other experimental uses, continue to wear all required PPE. All procedures should be designed to minimize the generation of aerosols.[2]
Table 2: Storage and Solubility of this compound
| Parameter | Information |
| Storage Condition | Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C.[3] |
| Solubility | Soluble in DMSO.[3] |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical.[3] |
| Shelf Life | >2 years if stored properly.[3] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[1][4]
Table 3: Disposal Procedures for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | Unused or expired powder, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), should be collected in a designated, clearly labeled hazardous waste container.[1][4] |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container for liquids. Do not pour down the drain.[1] |
| Empty Vials | The original vial should be disposed of as hazardous solid waste.[1] |
All hazardous waste must be disposed of in accordance with all applicable federal, state, and local regulations.[5] Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of waste containers.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
